(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMTAGYVCAZRM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a primary synthesis pathway for (S)-tert-butyl (1-cyanopropan-2-yl)carbamate, a valuable chiral building block in medicinal and organic chemistry.[1] The described methodology starts from the readily available amino acid, (S)-alanine, and proceeds through a three-step sequence involving N-protection, amidation, and subsequent dehydration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Introduction
This compound, also known as (S)-Boc-alaninonitrile, is a chiral, non-natural amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions, yet it can be easily removed under mild acidic conditions.[1] This combination of stability and facile deprotection makes it a versatile intermediate for the synthesis of complex peptides and peptidomimetics.
The synthesis pathway detailed herein commences with the protection of the amino group of (S)-alanine using di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc-(S)-alanine is then converted to its primary amide, N-Boc-(S)-alaninamide. The final step involves the dehydration of the amide to yield the target nitrile, this compound.
Synthesis Pathway Overview
The synthesis proceeds in three main stages:
-
N-Boc Protection of (S)-Alanine: The amino group of (S)-alanine is protected with a tert-butoxycarbonyl group.
-
Amidation of N-Boc-(S)-Alanine: The carboxylic acid functionality of N-Boc-(S)-alanine is converted to a primary amide.
-
Dehydration of N-Boc-(S)-alaninamide: The primary amide is dehydrated to the corresponding nitrile.
Caption: Overall synthesis workflow from (S)-Alanine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for each step of the synthesis.
Table 1: N-Boc Protection of (S)-Alanine
| Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| (S)-Alanine, Di-tert-butyl dicarbonate | Water/THF | NaOH | 0 to RT | 17 | ~100 |
Table 2: Amidation of N-Boc-(S)-Alanine
| Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isobutyl chloroformate, N-methylmorpholine, Ammonia | Anhydrous THF | -15 | 2 | High (not specified) |
Table 3: Dehydration of N-Boc-(S)-alaninamide
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic anhydride, Triethylamine | Dichloromethane | 0 to RT | 2-4 | High (not specified) |
| Burgess Reagent | Dichloromethane | Reflux | 1-3 | Good to Excellent |
Experimental Protocols
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (N-Boc-(S)-alanine)
This procedure outlines the protection of the amino group of (S)-alanine using di-tert-butyl dicarbonate.
Materials:
-
(S)-2-aminopropanoic acid ((S)-Alanine)
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 4 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of (S)-2-aminopropanoic acid (10.00 g, 112.24 mmol) in H₂O (56 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.
-
Sodium hydroxide (6.73 g, 168.36 mmol) is added to the suspension.
-
56 mL of THF is added, followed by the dropwise addition of di-tert-butyl dicarbonate (31.85 g, 145.91 mmol).
-
The resulting solution is allowed to warm to room temperature and stirred for 17 hours.
-
The reaction mixture is extracted with petroleum ether (2 x 100 mL) to remove any unreacted Boc₂O.
-
The aqueous layer is acidified to a pH of 1 with a 4 M HCl aqueous solution.
-
The acidified aqueous layer is then extracted with ethyl acetate (4 x 100 mL).
-
The combined organic phases are washed with 100 mL of saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product as a colorless oil.[2]
References
Physical and chemical properties of Boc-(S)-alaninenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-(S)-alaninenitrile, also known as (S)-tert-butyl (1-cyanopropan-2-yl)carbamate. This chiral building block is of significant interest in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document consolidates available data on its properties, synthesis, and reactivity, and provides detailed experimental protocols where information is available.
Core Physical and Chemical Properties
Boc-(S)-alaninenitrile is a chiral, non-natural amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the nitrile functional group imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.[1]
Table 1: Physical and Chemical Properties of Boc-(S)-alaninenitrile
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆N₂O₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| CAS Number | 170367-68-7 | [1] |
| Appearance | Colorless oil (Predicted) | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Optical Rotation | Not available |
Table 2: Predicted Spectral Data for Boc-(S)-alaninenitrile
| Spectrum | Predicted Peaks | Source(s) |
| ¹H-NMR (500 MHz, CDCl₃) | δ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H) | [2] |
| ¹³C-NMR (126 MHz, CDCl₃) | δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7 | [2] |
| FT-IR (film) | νₘₐₓ 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 cm⁻¹ | [2] |
Synthesis and Purification
Experimental Protocol: General Synthesis of N-Boc Protected Amines
This protocol describes a general method for the protection of an amino group with a Boc anhydride, which is the first conceptual step in one possible synthesis of Boc-(S)-alaninenitrile from (S)-alaninamide.
Materials:
-
(S)-alaninamide hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a suitable solvent mixture
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve (S)-alaninamide hydrochloride in a suitable solvent such as a mixture of water and dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloride and create basic conditions.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, perform an aqueous work-up. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-alaninamide.
The subsequent dehydration of the amide to the nitrile would require a separate step using a dehydrating agent like phosphorous oxychloride, trifluoroacetic anhydride, or other modern reagents.
Purification
Purification of the final product, Boc-(S)-alaninenitrile, would likely be achieved through flash column chromatography on silica gel.[2] A solvent system such as a gradient of ethyl acetate in hexanes would be a suitable starting point for elution.[2]
Caption: A conceptual workflow for the synthesis and purification of Boc-(S)-alaninenitrile.
Reactivity and Stability
The chemical behavior of Boc-(S)-alaninenitrile is dictated by its two primary functional groups: the Boc-protected amine and the nitrile.
-
Boc Group: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions.[4] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[5] This acid-lability allows for the selective deprotection of the amine for subsequent reactions. Thermal deprotection of N-Boc groups under continuous flow conditions has also been reported as an alternative to acidic hydrolysis.[6]
-
Nitrile Group: The nitrile functionality is a versatile handle for various chemical transformations. It can be:
-
Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
The stability of Boc-(S)-alaninenitrile is expected to be good under standard storage conditions (cool, dry, and dark). However, prolonged exposure to strong acids or bases will lead to the cleavage of the Boc group or hydrolysis of the nitrile, respectively. Stability studies for Boc-protected amino acids often involve forced degradation under conditions of heat, humidity, light, acid, and base to identify potential degradation products and establish a stability profile.[7]
Caption: Key reactivity pathways of Boc-(S)-alaninenitrile.
Biological Activity and Applications
While specific biological data for Boc-(S)-alaninenitrile is not extensively documented, α-aminonitriles are recognized as important pharmacophores and intermediates in medicinal chemistry. They are known to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.[7] Furthermore, N-acylated α-aminonitriles are a known class of mechanism-based inhibitors for serine and cysteine proteases.[8]
The chiral nature of Boc-(S)-alaninenitrile makes it a valuable building block for the asymmetric synthesis of more complex molecules, including peptide mimics and other biologically active compounds. Its potential applications lie in its use as a starting material for the synthesis of novel enzyme inhibitors, receptor ligands, and other drug candidates. The evaluation of its specific biological activity would require dedicated screening and in vitro/in vivo studies.
References
- 1. This compound | RUO [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chempep.com [chempep.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, a chiral building block valuable in medicinal chemistry and peptide synthesis. This document details expected spectroscopic data based on available information, outlines comprehensive experimental protocols for its synthesis and analysis, and includes workflow visualizations to support research and development activities.
Core Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | Multiplet | 1H | CH-NH |
| ~2.5 - 2.7 | Multiplet | 2H | CH₂-CN |
| ~1.45 | Singlet | 9H | C(CH₃)₃ |
| ~1.25 | Doublet | 3H | CH-CH₃ |
Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~155.0 | C=O (carbamate) |
| ~118.0 | CN (nitrile) |
| ~80.0 | C(CH₃)₃ |
| ~45.0 | CH-NH |
| ~28.5 | C(CH₃)₃ |
| ~25.0 | CH₂-CN |
| ~18.0 | CH-CH₃ |
Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 100 MHz.
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch |
| ~2980, 2930 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~2240 | Medium | C≡N Stretch (Nitrile)[1] |
| ~1680-1720 | Strong | C=O Stretch (Carbamate)[1] |
| ~1520 | Medium | N-H Bend |
| ~1170 | Strong | C-O Stretch |
Note: Representative data based on characteristic functional group frequencies.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 185.13 | [M+H]⁺ |
| 207.11 | [M+Na]⁺ |
| 129.09 | [M - C₄H₈]⁺ |
| 85.08 | [M - C₅H₉O₂]⁺ |
Note: Predicted data for ESI-MS. M = C₉H₁₆N₂O₂ (Molecular Weight: 184.24 g/mol ).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol describes the synthesis via the protection of (S)-3-aminobutanenitrile with di-tert-butyl dicarbonate (Boc₂O).[1]
Materials:
-
(S)-3-aminobutanenitrile hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-3-aminobutanenitrile hydrochloride (1.0 equivalent) in the chosen solvent (e.g., DCM), add the base (e.g., TEA, 2.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Identify the molecular ion peak ([M+H]⁺) and other relevant adducts or fragments.
Mandatory Visualizations
The following diagrams illustrate the synthesis and analytical workflows.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for the characterization of the synthesized compound.
References
In-Depth Technical Guide on (R)- and (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Characterization
The chemical entity identified by CAS number 170367-68-7 is (R)-tert-Butyl (1-cyanopropan-2-yl)carbamate . Its enantiomer, (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate , is identified by CAS number 172695-22-6. These compounds are chiral, non-natural amino acid derivatives that serve as crucial building blocks in synthetic organic and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group and a nitrile functionality makes them versatile intermediates in the synthesis of more complex molecules, particularly in the development of therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties for these compounds is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Stereochemistry | (R) or (S) at C2 | - |
| Appearance | White solid (typical) | [2] |
Synthesis and Experimental Protocols
General Experimental Protocol: Boc Protection of 3-Aminobutanenitrile
Materials:
-
(R)- or (S)-3-aminobutanenitrile hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of (R)- or (S)-3-aminobutanenitrile hydrochloride in dichloromethane, add triethylamine (approximately 2.5 equivalents) at 0 °C.
-
Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.
-
Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure (R)- or this compound.
Note: This is a generalized protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve the desired yield and purity.
Biological Activity and Pharmacokinetics
This compound has been investigated for its potential biological activities and pharmacokinetic properties. The deprotected form, (S)-3-aminobutanenitrile, is a known precursor in the synthesis of HIV protease inhibitors. Furthermore, the cyanopyrrolidine scaffold, which is structurally related, is a key feature in a class of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.
Enzyme Inhibition
Preliminary studies have suggested that this compound may act as an inhibitor of spleen tyrosine kinase (SYK), an enzyme implicated in autoimmune diseases. However, detailed quantitative data on its inhibitory potency (e.g., IC50 values) are not consistently available.
Pharmacokinetic Profile (in vitro)
In vitro pharmacokinetic parameters for this compound have been reported and are summarized below.
| Parameter | Value |
| LogD | 2.3 |
| Solubility (µM) | 52 |
| Human Plasma Protein Binding (%) | 94 |
| Caco-2 Permeability (A→B x 10⁻⁶ cm/s) | 1.1 |
These data suggest that the compound has moderate lipophilicity, low aqueous solubility, high plasma protein binding, and low to moderate permeability.
Applications in Drug Development
The primary application of (R)- and this compound is as a chiral intermediate in the synthesis of more complex and biologically active molecules.
Synthesis of GLP-1 Agonists
Patents have disclosed the use of this compound as an intermediate in the synthesis of heterocyclic glucagon-like peptide-1 (GLP-1) receptor agonists, which are a class of drugs used to treat type 2 diabetes.
Potential Role in DPP-IV Inhibition
The structural similarity of the deprotected amine to known cyanopyrrolidine-based DPP-IV inhibitors suggests that derivatives of this compound could be explored for the development of new anti-diabetic agents. The nitrile group in these inhibitors is known to interact with the catalytic serine residue of the DPP-IV enzyme.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by (R)- or this compound itself. Its role is primarily established as a synthetic intermediate. However, based on its potential as a spleen tyrosine kinase (SYK) inhibitor, a hypothetical mechanism of action can be visualized. SYK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell activation and proliferation.
Conclusion
(R)- and this compound are valuable chiral building blocks with demonstrated utility in the synthesis of complex pharmaceutical agents, particularly in the area of metabolic diseases. While direct biological activity data is limited, its structural features and the activities of its derivatives suggest potential for further investigation as an enzyme inhibitor. The provided in vitro pharmacokinetic data serves as a useful baseline for medicinal chemists in the design of new molecules based on this scaffold. Further research is warranted to fully elucidate the biological activity profile and potential therapeutic applications of these compounds.
References
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis, and applications of a key chiral building block in modern medicinal chemistry.
Introduction
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a chiral, non-natural amino acid derivative of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a nitrile group and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides a detailed overview of its core properties, a representative synthetic protocol, and its crucial role in the synthesis of bioactive molecules, with a focus on dipeptidyl peptidase-4 (DPP-4) inhibitors.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 184.24 g/mol | [1][2][3] |
| CAS Number | 172695-22-6 | [1][2][3] |
| Appearance | White to off-white solid | |
| Chirality | (S)-enantiomer | [1] |
| Canonical SMILES | CC(CN)NC(=O)OC(C)(C)C | [1] |
| InChI Key | DIUMTAGYVCAZRM-ZETCQYMHSA-N | [1] |
Synthetic Methodology: A Representative Experimental Protocol
Reaction: Boc Protection of a Chiral Amine
Caption: General workflow for the synthesis of this compound.
Materials:
-
(S)-2-aminobutanenitrile (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 eq)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-aminobutanenitrile in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., triethylamine) dropwise to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Application in Drug Development: Synthesis of DPP-4 Inhibitors
A primary application of this compound is as a key chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. These drugs are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The nitrile group of the carbamate can be elaborated to form a crucial part of the pharmacophore that interacts with the active site of the DPP-4 enzyme.
A prominent example is the synthesis of Saxagliptin, a potent and selective DPP-4 inhibitor. The (S)-stereochemistry of the carbamate is essential for the desired biological activity of the final drug molecule.
Caption: Logical workflow illustrating the use of the title compound in synthesizing a DPP-4 inhibitor.
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors, such as Saxagliptin, exert their therapeutic effect by modulating the incretin pathway. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake. They play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release from the pancreas in a glucose-dependent manner.
The enzyme DPP-4 rapidly degrades active incretins. By inhibiting DPP-4, drugs like Saxagliptin prolong the action of endogenous GLP-1 and GIP, leading to improved glycemic control in patients with type 2 diabetes.
Caption: Signaling pathway of incretin hormones and the mechanism of DPP-4 inhibition.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and scientists in the field of drug discovery and development, enabling the design and creation of next-generation therapeutics.
References
A Technical Guide to N-Boc Protected Amino Nitriles: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc (tert-butyloxycarbonyl) protected amino nitriles are pivotal synthetic intermediates in organic chemistry and medicinal chemistry. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as an electrophilic "warhead" in targeted covalent inhibitors.[1][2] This combination makes N-Boc protected amino nitriles highly valuable building blocks for the synthesis of non-natural α-amino acids, peptides, and complex heterocyclic systems.[3][4]
In drug discovery, the α-amino nitrile scaffold is of particular interest. It is a key structural motif in a variety of mechanism-based inhibitors, notably for serine and cysteine proteases, where the nitrile group covalently interacts with active site nucleophiles.[2][5] This guide provides a comprehensive review of the synthesis, characterization, and application of these important molecules, complete with detailed experimental protocols and structured data for practical use in the laboratory.
Synthesis of N-Boc Protected Amino Nitriles
The preparation of N-Boc protected amino nitriles can be achieved through several synthetic strategies. The most prominent among these is the Strecker synthesis and its modern variations, which allow for a multi-component, one-pot approach.
Modified Strecker Synthesis
The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia, and hydrogen cyanide to form an α-amino nitrile.[5][6] This classic method can be adapted to produce N-protected variants. The reaction can be performed by either reacting an aldehyde, a cyanide source, and an amine (like ammonia), followed by the protection of the resulting amino nitrile with Di-tert-butyl dicarbonate (Boc₂O), or by using a protected amine source directly. A common modern approach involves a one-pot synthesis where an aldehyde, an amine, and a cyanide source are condensed to form the N-acylated α-amino nitrile.[5] This method is tolerant of a wide range of functional groups, making it suitable for library synthesis in drug discovery.[5]
References
- 1. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Chemistry of a Versatile Chiral Building Block: A Technical Guide to tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate
Disclaimer: Specific quantitative stability and reactivity data for tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate are not extensively available in publicly accessible literature. This guide provides a comprehensive profile based on the well-established chemical principles of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group and the aliphatic nitrile group. The experimental protocols described are representative procedures for these functional classes and should be adapted and optimized for specific applications.
Introduction
Tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is a chiral, non-natural amino acid derivative of significant interest in medicinal and synthetic organic chemistry. As a bifunctional molecule, it serves as a valuable building block for synthesizing complex peptides, peptidomimetics, and heterocyclic scaffolds.[1] Its utility is defined by the distinct and predictable reactivity of its two primary functional moieties: the robust, yet readily cleavable, Boc-protected amine and the versatile nitrile group. This technical guide outlines the expected stability and reactivity profile of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding for its storage, handling, and synthetic applications.
Stability Profile
The overall stability of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is governed by the inherent properties of the Boc-carbamate linkage and the nitrile group. While generally stable, certain conditions can lead to degradation. Commercial suppliers often recommend cold-chain transportation and storage at temperatures between 0-8°C, suggesting potential thermal sensitivity.
General Stability Characteristics
The following table summarizes the expected stability of the compound under various conditions, based on the known chemistry of Boc-protected amines and nitriles.
| Condition | Stability of Boc Group | Stability of Nitrile Group | Expected Impact on Compound |
| Acidic (pH < 4) | Labile .[2][3] Rapidly cleaved to yield the free amine, carbon dioxide, and isobutene. | Stable to mild acids. Strong aqueous acid with heating can induce hydrolysis. | Degradation via deprotection of the amine. |
| Neutral (pH 6-8) | Stable . | Stable . | Generally stable. |
| Basic (pH > 9) | Stable .[2][3][4] Resistant to a wide range of basic and nucleophilic conditions. | Generally Stable . Strong aqueous base with heating can induce hydrolysis to a carboxylic acid or amide. | Generally stable under mild basic conditions. |
| Temperature | Stable at ambient temperatures. A related Boc-protected compound decomposes at ~180-200°C. | Thermally stable. | Likely stable for short periods at ambient temperature, but long-term storage at reduced temperatures (0-8°C) is recommended to prevent potential degradation. |
| Oxidizing Agents | Stable to many common oxidizing agents. | Stable . | The molecule may undergo oxidation under specific, harsh conditions.[1] |
| Reducing Agents | Stable to catalytic hydrogenation (e.g., H₂/Pd).[4] | Reactive . Can be reduced to a primary amine. | Selective reduction of the nitrile is possible without affecting the Boc group. |
| Light | Generally stable. | Generally stable. | No specific photosensitivity is reported, but storage in amber vials is a good laboratory practice. |
Reactivity Profile
The reactivity of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is centered on the distinct transformations of the Boc and nitrile groups, which can be manipulated selectively to achieve desired synthetic outcomes.
Reactions at the Boc-Protected Amine
The primary reaction is the acid-catalyzed removal of the Boc group to liberate the free amine. This deprotection is a cornerstone of its use in peptide synthesis and other amine elaborations.[1]
Representative Experimental Protocol: Acid-Catalyzed Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Slowly add a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[2]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Caution: The reaction evolves isobutene and CO₂ gas; ensure adequate ventilation.[2]
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.
Reactions at the Nitrile Group
The nitrile group offers a versatile handle for chemical modification, including hydrolysis to carboxylic acids or reduction to primary amines.[1][5] These transformations allow for the introduction of new functionalities and the construction of diverse molecular architectures.
Representative Experimental Protocol: Nitrile Reduction to a Primary Amine
-
Setup: In a flask suitable for hydrogenation, dissolve tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate (1.0 equivalent) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Visualizing Key Transformations
The following diagrams illustrate the core reactivity pathways of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate.
Caption: Acid-catalyzed deprotection of the Boc group.
Caption: Key transformations of the nitrile functional group.
Conclusion
Tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is a strategically designed chiral intermediate whose stability and reactivity are well-defined by the principles of physical organic chemistry. The Boc group provides robust protection under basic and nucleophilic conditions while allowing for mild and efficient deprotection with acid.[2] The nitrile moiety serves as a stable, yet reactive, functional handle that can be converted into an amine or carboxylic acid, enabling diverse synthetic elaborations.[1][5] While compound-specific quantitative data remains elusive, this guide provides a solid framework for its effective use in research and development, empowering scientists to leverage its unique chemical attributes in the synthesis of novel molecules.
References
The Double-Edged Sword: A Technical Guide to the Mechanism of Action of Carbamate Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Carbamate compounds, a versatile class of organic molecules, play a pivotal role in both agriculture and medicine. Their ability to modulate the activity of key enzymes in the nervous system has led to their widespread use as insecticides and as therapeutic agents for neurodegenerative diseases. This technical guide provides an in-depth exploration of the core mechanism of action of carbamates in biological systems, with a focus on their interaction with acetylcholinesterase.
Core Mechanism: Reversible Inhibition of Acetylcholinesterase
The primary mechanism of action for most biologically active carbamate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2][3][4][5] This inhibition leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2][6]
Unlike organophosphates, which cause irreversible phosphorylation of AChE, carbamates are considered reversible inhibitors.[2][3][7] The process involves a two-step reaction:
-
Carbamylation: The carbamate compound transfers its carbamoyl group to the serine hydroxyl group within the active site of AChE, forming a carbamylated enzyme. This step inactivates the enzyme.[1][2][6]
-
Decarbamylation: The carbamylated enzyme undergoes slow hydrolysis, regenerating the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme formed during normal ACh hydrolysis, leading to a transient but effective inhibition.[3][8]
The duration of inhibition by carbamates is typically on the order of minutes to hours, in contrast to the much longer-lasting effects of organophosphates.[3]
Signaling Pathway of Acetylcholinesterase Inhibition by Carbamates
References
- 1. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of carbamate.pptx [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. CARBAMATE INSECTICIDESS.pptx [slideshare.net]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry and Chiral Properties of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a pivotal chiral building block in modern medicinal chemistry. Its unique structural features, comprising a stereochemically defined secondary amine protected by a tert-butoxycarbonyl (Boc) group and a reactive nitrile functionality, make it an invaluable intermediate in the asymmetric synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its stereochemical and chiral properties, detailed experimental protocols for its synthesis and characterization, and its application in drug development, with a focus on the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors.
Introduction
This compound, a non-natural amino acid derivative, has garnered significant attention in the pharmaceutical industry. The precise spatial arrangement of its functional groups, dictated by the (S)-configuration at the C2 position, is crucial for its utility in constructing enantiomerically pure target molecules. The Boc protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions.[1] Concurrently, the nitrile group serves as a versatile synthetic handle, capable of being transformed into an amine, a carboxylic acid, or participating in cycloaddition reactions to form heterocyclic systems.[1] The high enantiopurity of this intermediate is paramount in drug discovery, ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API), which directly impacts its potency and selectivity.[1]
Stereochemistry and Chiral Properties
The key to the utility of this compound lies in its chirality. The molecule possesses a single stereocenter at the second carbon of the propanenitrile backbone, leading to two possible enantiomers. This guide focuses on the (S)-enantiomer.
Physicochemical and Chiral Data
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | [1] |
| CAS Number | 172695-22-6 | [1] |
| Molecular Formula | C₉H₁₆N₂O₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Optical Rotation ([α]D) | Data not available in searched literature. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the Boc-protection of the corresponding chiral amine precursor, (S)-2-aminobutanenitrile. This precursor can be synthesized from the readily available and inexpensive chiral starting material, (S)-alaninol.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway from (S)-alaninol.
Detailed Methodology:
-
Step 1: Tosylation of (S)-alaninol. (S)-alaninol is reacted with p-toluenesulfonyl chloride (Tos-Cl) in the presence of a base like pyridine. The tosyl group is introduced to activate the hydroxyl group for subsequent nucleophilic substitution.
-
Step 2: Cyanation. The resulting (S)-2-amino-1-(tosyloxy)propane is then treated with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The cyanide ion displaces the tosylate group to form (S)-3-aminobutanenitrile.
-
Step 3: Boc Protection. The crude (S)-3-aminobutanenitrile is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (Et₃N), in a solvent like dichloromethane (DCM). This reaction yields the final product, this compound.[1]
Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation and purity assessment of the title compound. Based on data from structurally similar compounds, the following characteristic peaks are expected:
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ (ppm) | Assignment |
| ~4.8 (br s, 1H) | -NH- |
| ~4.0 (m, 1H) | -CH(CH₃)- |
| ~2.6 (m, 2H) | -CH₂-CN |
| ~1.4 (s, 9H) | -C(CH₃)₃ |
| ~1.3 (d, 3H) | -CH(CH₃)- |
3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is critical and can be determined by chiral HPLC. A validated method would be essential for quality control.
Workflow for Chiral HPLC Analysis:
Caption: Chiral HPLC workflow for ee determination.
Exemplary HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating enantiomers of Boc-protected amino acid derivatives.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used for detection.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various therapeutic agents, particularly protease inhibitors.[1]
Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
A prominent application of this chiral building block is in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. The (S)-stereochemistry of the carbamate is often crucial for the biological activity of the final drug molecule. For instance, it can serve as a precursor to the β-amino acid side chain of Sitagliptin, a well-known DPP-IV inhibitor. The synthesis involves the transformation of the nitrile group and coupling with the heterocyclic core of the drug.
Role in Signaling Pathways
DPP-IV is a transmembrane glycoprotein that plays a significant role in glucose metabolism and immune regulation.[1] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[2] This cleavage can inactivate or alter the activity of its substrates, which include incretins like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control. DPP-4 has also been shown to be involved in the activin/nodal signaling pathway.[1]
Simplified DPP-IV Signaling Pathway and Inhibition:
Caption: DPP-IV pathway and the effect of inhibition.
Conclusion
This compound is a stereochemically defined and synthetically versatile building block of significant importance in pharmaceutical research and development. Its chiral nature, coupled with the orthogonal reactivity of its Boc-protected amine and nitrile functionalities, provides a robust platform for the asymmetric synthesis of complex, high-value molecules, particularly in the realm of protease inhibitors. The detailed experimental protocols and characterization data presented in this guide are intended to support researchers in the effective utilization of this key intermediate in their drug discovery endeavors.
References
Methodological & Application
Protocol for Boc deprotection of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability across a range of chemical conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate to yield the chiral intermediate, (S)-2-aminobutanenitrile. This aminonitrile is a valuable building block in the synthesis of various pharmaceutical compounds.[2] The protocol outlines two common and effective methods for Boc deprotection: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane.
The acid-catalyzed deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl group as a stable carbocation. This intermediate then undergoes fragmentation to release the free amine, carbon dioxide, and isobutylene.[3][4]
Data Presentation
The selection of the deprotection reagent can be guided by factors such as substrate sensitivity, desired salt form of the product, and operational convenience. The following table summarizes typical reaction conditions and expected outcomes for the two primary methods.
| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl in Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Typical Concentration | 20-50% TFA in DCM (v/v)[1] | 4M[5] |
| Temperature | 0 °C to Room Temperature[6] | Room Temperature[7] |
| Reaction Time | 30 minutes - 2 hours[1] | 30 minutes - 4 hours[8] |
| Typical Yield | >95% (as TFA salt) | >95% (as HCl salt) |
| Product Form | Often an oil, can be solidified[9] | Frequently a crystalline solid[9] |
| Work-up | Evaporation, trituration with ether | Evaporation, trituration with ether |
Experimental Protocols
Materials Required:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This procedure is a robust and widely used method for Boc deprotection.
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add Trifluoroacetic acid (5-10 equivalents) to the stirred solution. A common volumetric ratio is 1:1 TFA to DCM.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether and stir vigorously to precipitate the TFA salt of (S)-2-aminobutanenitrile.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt of the product, which can simplify purification.[7]
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.
-
HCl Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold diethyl ether to the residue and stir to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-aminobutanenitrile hydrochloride.
-
Note on Product Handling: The resulting aminonitrile salt can be used directly in subsequent reactions or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.[10]
Visualizations
Diagram of the Boc Deprotection General Mechanism
Caption: General mechanism of acid-catalyzed Boc deprotection.
Diagram of the Experimental Workflow
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | RUO [benchchem.com]
- 3. A simple preparation of N-protected chiral α-aminonitriles from N-protected α-amino acid amides | Semantic Scholar [semanticscholar.org]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid, (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). While direct literature on the use of this specific reagent is limited, the following protocols are based on established principles of Boc-SPPS and the known chemistry of related cyano-containing compounds.
Introduction
This compound is a chiral, non-natural amino acid derivative valuable in synthetic organic and medicinal chemistry.[1] Its structure, featuring a Boc-protected amine and a cyano-functionalized side chain, allows for its incorporation into peptides to introduce a unique chemical handle for further modifications or to modulate the peptide's conformational properties. The tert-butoxycarbonyl (Boc) group is a standard Nα-amino protecting group in peptide synthesis, favored for its stability under various coupling conditions and its clean removal with mild acids like trifluoroacetic acid (TFA).[1][2][3]
The protocols outlined below are based on the robust and classical Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[4]
Physicochemical Properties
| Property | Value |
| CAS Number | 172695-22-6 |
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like DMF and DCM |
Quantitative Data for Boc-SPPS Cycle
The following table summarizes typical quantitative parameters for a single coupling cycle in Boc-SPPS. These values are representative and may require optimization for the specific peptide sequence and the incorporation of this compound.
| Parameter | Reagent/Condition | Typical Value/Range | Purpose |
| Resin Loading | N/A | 0.3 - 1.0 mmol/g | Defines the synthesis scale. |
| Boc-Amino Acid | This compound | 2 - 4 equivalents (relative to resin loading) | Drives the coupling reaction to completion. |
| Coupling Agent | DCC or HBTU/HATU | 2 - 4 equivalents | Activates the C-terminal carboxyl group of the incoming amino acid. |
| Boc Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1 x 2 min, then 1 x 20-30 min | Removes the Boc protecting group from the N-terminus.[4][5] |
| Neutralization Reagent | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF | 2 x 2 min | Neutralizes the protonated N-terminus after deprotection.[5] |
| Coupling Time | N/A | 1 - 4 hours | Duration for the amide bond formation. |
| Monitoring | Kaiser (Ninhydrin) Test | Qualitative (Color Change) | Detects free primary amines to confirm reaction completion. A negative test (yellow beads) indicates successful coupling. |
| Coupling Efficiency | N/A | >99% | Target completion for each coupling step. |
Experimental Protocols
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol details a single cycle for the addition of this compound to a peptide chain anchored to a Merrifield resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM, synthesis grade)
-
N,N-Dimethylformamide (DMF, synthesis grade)
-
Solid-phase synthesis vessel with a shaker
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in the reaction vessel.
-
Wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Swell the resin in DMF for 30-60 minutes.
-
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DMF (5 x 1 min) to remove excess DIEA.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
If using DCC: Add the amino acid solution to the resin, followed by DCC (3 equivalents) in DCM.
-
If using HBTU: Add HBTU (2.9 equivalents) to the amino acid solution, followed by DIEA (6 equivalents). Allow to pre-activate for 2-5 minutes, then add the activated solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Cleavage and Deprotection
Important Considerations for the Cyano Group: The cyano group is generally stable to the mild acid conditions of TFA used for Boc deprotection. However, it may be susceptible to hydrolysis to an amide or carboxylic acid under the strong acid conditions of the final cleavage, particularly with anhydrous Hydrogen Fluoride (HF).
Low-HF Cleavage Protocol (Recommended):
This two-step procedure is recommended to minimize potential side reactions involving the cyano group.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Specialized HF cleavage apparatus
-
Scavengers: p-cresol, dimethyl sulfide (DMS)
-
Cold diethyl ether
-
Aqueous acetic acid (e.g., 10%)
Procedure:
-
Low-HF Step:
-
Place the dried peptide-resin in the HF cleavage vessel.
-
Add scavengers (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).[6]
-
Cool the vessel to 0°C.
-
Distill a low concentration of HF (e.g., 2.5 mL per gram of resin) into the vessel.[6]
-
Stir the mixture for 2 hours at 0°C.
-
Evaporate the HF under vacuum.
-
-
High-HF Step:
-
Re-cool the vessel to -5 to 0°C.
-
Distill a higher concentration of HF (e.g., 10 mL per gram of resin) into the vessel.
-
Stir for 1 hour at 0°C.[7]
-
Evaporate the HF under vacuum.
-
-
Work-up:
-
Wash the resin and cleaved peptide with cold diethyl ether to remove scavengers.
-
Extract the crude peptide with aqueous acetic acid.
-
Lyophilize the aqueous solution to obtain the crude peptide.
-
Purify the peptide by reverse-phase HPLC.
-
Visualizations
Boc-SPPS Workflow for Incorporating a Cyano-Containing Amino Acid
Caption: Iterative cycle of Boc-SPPS for a cyano-amino acid.
Logical Workflow for Handling the Cyano Side Chain
Caption: Key considerations for the cyano group during SPPS.
Conclusion
The incorporation of this compound into peptides is a feasible strategy to introduce a versatile cyano functionality. By employing standard Boc-SPPS protocols and giving special consideration to the final cleavage conditions, researchers can successfully synthesize peptides containing this non-canonical amino acid. The resulting peptides can be used for a variety of applications, including the development of novel therapeutics and biochemical probes. Optimization of coupling times and cleavage cocktails for specific peptide sequences is recommended to achieve the highest possible yield and purity.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-Proline as a Chiral Building Block in Asymmetric Synthesis
(S)-Proline, a naturally occurring amino acid, has emerged as a cornerstone in the field of organocatalysis, often lauded as the "simplest enzyme" for its ability to catalyze a wide array of chemical transformations with high stereoselectivity.[1] Its utility as a chiral building block stems from its rigid pyrrolidine ring, which effectively shields one face of the reactive intermediate, and its bifunctional nature, possessing both a secondary amine and a carboxylic acid group. This unique structure allows it to act as an efficient asymmetric catalyst without the need for toxic or expensive metals.[1][2][3] (S)-Proline is inexpensive, stable to air and moisture, and readily available in both enantiomeric forms, making it a highly practical and sustainable tool for researchers, scientists, and drug development professionals.
The primary catalytic mode of (S)-Proline is through enamine catalysis, a mechanism that mirrors the strategy employed by natural Class I aldolase enzymes.[4][5][6][7] In this cycle, the secondary amine of proline condenses with a donor carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the proline backbone directs the subsequent attack of this enamine onto an electrophilic acceptor, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.[8][9] The carboxylic acid group plays a crucial role in the transition state, often acting as a proton transfer shuttle to activate the electrophile and stabilize the intermediate through hydrogen bonding.[5][8]
The pioneering work in this area was the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, an intramolecular aldol reaction discovered in the 1970s that produces a key steroid building block with high enantiomeric excess.[4][7][10][11] This discovery laid the groundwork for the explosion of interest in organocatalysis. Today, the applications of (S)-Proline have expanded significantly to include a variety of crucial asymmetric transformations, including:
-
Aldol Reactions: Creating chiral β-hydroxy carbonyl compounds.[10][12]
-
Mannich Reactions: Synthesizing chiral β-amino carbonyl compounds.[1][9]
-
Michael Additions: Forming chiral 1,5-dicarbonyl compounds.[3]
-
α-Functionalizations: Including α-amination and α-hydroxymethylation.[13]
These reactions provide access to enantiomerically enriched molecules that are vital intermediates in the synthesis of pharmaceuticals and other complex bioactive compounds.
Catalytic Data Summary
The following tables summarize representative quantitative data for key (S)-Proline catalyzed asymmetric reactions, highlighting the catalyst's efficiency across a range of substrates.
Table 1: (S)-Proline Catalyzed Asymmetric Aldol Reactions
| Donor (Ketone) | Acceptor (Aldehyde) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | - | 76 |
| Cyclohexanone | Benzaldehyde | 10 | MeOH/H₂O | 86 | 83:17 | 98 (anti) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | MeOH/H₂O | 95 | 92:8 | >99 (anti) |
| Hydroxyacetone | Isovaleraldehyde | 30 | DMSO | 60 | >20:1 | >99 |
| Acetone | Propanal | 20 | Acetone | 97 | - | 96 |
| Tetrahydrothiopyran-4-one | 4-Cyanobenzaldehyde | 50 | DMF | 97 | >20:1 | >98 |
Data compiled from multiple sources.[1][2][12][13]
Table 2: (S)-Proline Catalyzed Asymmetric Mannich Reactions
| Donor | Imine Source (Aldehyde + Amine) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| Acetone | Formaldehyde + p-Anisidine | 20 | DMSO | 94 | - | 96 |
| Propanal | Glyoxylate + p-Anisidine | 20 | Dioxane | 81 | 95:5 | 99 |
| Phenylacetaldehyde | Glyoxylate + PMP-imine | 35 | NMP | 75 | 99:1 | >99 |
| Cyclohexanone | Benzaldehyde + p-Anisidine | 20 | DMSO | 90 | 99:1 | 99 |
PMP = p-methoxyphenyl. Data compiled from multiple sources.[1][9][14]
Visualized Mechanisms and Workflows
Enamine Catalytic Cycle
The diagram below illustrates the generally accepted enamine catalytic cycle for the (S)-Proline catalyzed direct asymmetric aldol reaction.[5][8][15]
Caption: (S)-Proline enamine catalytic cycle for the aldol reaction.
General Experimental Workflow
This diagram outlines the standard laboratory workflow for conducting an (S)-Proline catalyzed asymmetric reaction.
Caption: General experimental workflow for organocatalytic synthesis.
Experimental Protocols
Protocol 1: Intermolecular Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a representative example of a direct asymmetric aldol reaction catalyzed by (S)-Proline.[2]
Materials:
-
(S)-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (34.5 mg, 0.3 mmol, 10 mol%).
-
Add methanol (0.4 mL) and deionized water (0.1 mL) to the flask and stir until the catalyst dissolves.
-
Add cyclohexanone (1.56 mL, 15.0 mmol, 5 equivalents).
-
Finally, add 4-nitrobenzaldehyde (453 mg, 3.0 mmol, 1 equivalent).
-
Seal the flask and stir the resulting mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with deionized water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) Reaction
This protocol describes the classic intramolecular aldol reaction that was a landmark in the development of organocatalysis.[10][11]
Materials:
-
(S)-Proline (CAS: 147-85-3)
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (achiral triketone starting material)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the starting triketone (1.82 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Add (S)-proline (34.5 mg, 0.3 mmol, 3 mol%) to the solution.
-
Seal the flask and stir the mixture at room temperature for 20-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, pour the mixture into 50 mL of cold 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 25 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude oil can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral bicyclic ketol product.
-
Analysis: Confirm the structure by NMR and Mass Spectrometry. Determine the enantiomeric excess by chiral HPLC or by converting the product to a known derivative. The product is often dehydrated on silica to the corresponding enone, which is also a valuable chiral building block.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES ... PDF [wvw.zlibrary.to]
- 14. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitrile Reduction in Boc-Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of nitriles in compounds containing a tert-butyloxycarbonyl (Boc) protecting group. The protocols outlined below are essential for the synthesis of primary amines, which are critical intermediates in pharmaceutical and chemical research. This guide covers three primary methodologies: catalytic hydrogenation with Raney® Nickel, and chemical reductions using Lithium Aluminum Hydride (LiAlH₄) and a Nickel(II) Chloride/Sodium Borohydride system.
Introduction
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. When the substrate also contains a Boc-protecting group, care must be taken to select a reduction method and workup procedure that are compatible with this acid-labile group. The Boc group is generally stable under neutral, basic, and many reducing conditions, but is readily cleaved by strong acids. Therefore, acidic workups must be avoided to preserve the integrity of the Boc-protected amine. The choice of reducing agent can influence reaction time, yield, and functional group tolerance.
Comparative Data of Nitrile Reduction Methods
The following table summarizes typical yields for the reduction of various Boc-protected nitriles using the methods detailed in this document. These values are representative and may vary depending on the specific substrate and reaction conditions.
| Substrate | Method | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) |
| N-Boc-3-cyanopiperidine | Catalytic Hydrogenation | Raney® Ni, NaOH | Ethanol | 4 h | ~85% |
| N-Boc-4-cyanobenzylamine | Chemical Reduction | NiCl₂·6H₂O, NaBH₄ | Methanol | 15 h | 96% |
| N-Boc-2-cyanoethylamine | Chemical Reduction | LiAlH₄ | THF | 4 h | ~90% |
| N-Boc-3-cyanoaniline | Catalytic Hydrogenation | Raney® Ni, NaOH | Methanol | 6 h | ~92% |
| N-Boc-4-(cyanomethyl)piperidine | Chemical Reduction | NiCl₂·6H₂O, NaBH₄ | Methanol | 15 h | 88% |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney® Nickel
This method is a widely used and effective procedure for the reduction of nitriles. The use of a sodium hydroxide co-catalyst can improve the reaction rate and selectivity for the primary amine.[1][2]
Materials:
-
Boc-protected nitrile
-
Raney® Nickel (50% slurry in water)
-
Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
To a hydrogenation vessel, add the Boc-protected nitrile (1.0 eq).
-
Add ethanol or methanol as the solvent.
-
Add a solution of sodium hydroxide (0.1-0.5 eq) in a minimal amount of water or ethanol.
-
Carefully add Raney® Nickel (approximately 10-20% by weight of the nitrile) to the reaction mixture. The Raney® Nickel slurry should be washed with the reaction solvent prior to addition.
-
Seal the hydrogenation vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Workup: The workup for this procedure is non-acidic. The filtration to remove the catalyst followed by solvent evaporation is typically sufficient to isolate the crude product.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent reducing agent that efficiently converts nitriles to primary amines.[3] The Boc group is stable to LiAlH₄. A careful, non-acidic workup is crucial to prevent the cleavage of the Boc group.
Materials:
-
Boc-protected nitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Celite®
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the Boc-protected nitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Workup (Fieser method): Carefully and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate for at least 30 minutes at room temperature.
-
Add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Method 3: Chemical Reduction with Nickel(II) Chloride and Sodium Borohydride
This method provides a milder alternative to LiAlH₄ and can be performed catalytically with respect to the nickel salt.[4] The reaction is typically carried out in the presence of excess di-tert-butyl dicarbonate (Boc₂O) to ensure the amine is protected in situ if any deprotection occurs, though this is often not necessary if the starting material is already Boc-protected.
Materials:
-
Boc-protected nitrile
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O) (optional, 2.0 eq)
Procedure:
-
To a round-bottom flask, add the Boc-protected nitrile (1.0 eq) and methanol.
-
If desired, add Boc₂O (2.0 eq).
-
Add NiCl₂·6H₂O (0.1-1.0 eq) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NaBH₄ (5.0-7.0 eq) portion-wise. A black precipitate of nickel boride will form, and gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Filter the mixture through a pad of Celite® to remove the nickel salts. Wash the Celite® pad with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the nitrile reduction protocols described above.
Caption: Workflow for Raney® Nickel Catalytic Hydrogenation.
Caption: Workflow for LiAlH₄ Reduction.
Caption: Workflow for NiCl₂/NaBH₄ Reduction.
References
Application Notes and Protocols: (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate as a Versatile Precursor for Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a valuable chiral building block for the synthesis of non-natural β-amino acids and 1,3-diamines. Its bifunctional nature, featuring a Boc-protected amine and a versatile nitrile group, allows for the strategic introduction of carboxylic acid or primary amine functionalities. These resulting non-natural amino acids are of significant interest in medicinal chemistry and drug development, serving as key components in peptidomimetics and other pharmacologically active molecules. This document provides detailed protocols for the hydrolysis and reduction of this compound, along with characterization data for the resulting products.
Introduction
Non-natural amino acids are crucial components in modern drug discovery, offering the ability to enhance peptide stability, modulate biological activity, and explore novel chemical space. This compound serves as a readily accessible and stereochemically defined precursor to a variety of these structures. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the amine under a range of reaction conditions, while the nitrile moiety can be selectively transformed into either a carboxylic acid or a primary amine.[1] This allows for the targeted synthesis of both β-amino acids and 1,3-diamines, which are valuable scaffolds in the design of protease inhibitors and other therapeutics.
Chemical Transformations and Signaling Pathways
The utility of this compound as a precursor is centered on two primary transformations of the nitrile group:
-
Hydrolysis: Treatment with a strong base or acid hydrolyzes the nitrile to a carboxylic acid, yielding the corresponding Boc-protected β-amino acid.
-
Reduction: Catalytic hydrogenation, for instance with Raney Nickel, reduces the nitrile to a primary amine, affording the Boc-protected 1,3-diamine.[2][3]
These transformations provide access to key building blocks for further synthetic elaboration in drug discovery programs.
Caption: Synthetic pathways from the precursor.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(tert-butoxycarbonylamino)butanoic acid via Nitrile Hydrolysis
This protocol describes the basic hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a 6 M aqueous solution of sodium hydroxide (10.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Workflow for nitrile hydrolysis.
Protocol 2: Synthesis of (S)-tert-Butyl (1-aminomethylpropan-2-yl)carbamate via Nitrile Reduction
This protocol outlines the reduction of the nitrile group to a primary amine using Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas (H₂) supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of ammonia solution in methanol (this helps to suppress the formation of secondary amine byproducts).
-
Carefully add Raney Nickel (approx. 20% by weight of the starting material) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and purge with hydrogen gas several times before pressurizing to 50-100 psi.
-
Shake the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol or methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Workflow for nitrile reduction.
Data Presentation
The following tables summarize the key properties and expected analytical data for the precursor and its resulting non-natural amino acid derivatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₁₆N₂O₂ | 184.24 | Colorless to pale yellow oil |
| (S)-3-(tert-butoxycarbonylamino)butanoic acid | C₉H₁₇NO₄ | 203.24 | White to off-white solid |
| (S)-tert-Butyl (1-aminomethylpropan-2-yl)carbamate | C₉H₂₀N₂O₂ | 188.27 | Colorless to pale yellow oil |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (ESI+) m/z |
| This compound | ~4.8 (br s, 1H), ~3.9 (m, 1H), ~2.5 (m, 2H), 1.45 (s, 9H), ~1.2 (d, 3H) | ~170, ~118, ~80, ~45, ~28, ~25, ~18 | ~3350 (N-H), ~2980 (C-H), ~2250 (C≡N), ~1690 (C=O) | 185.1 [M+H]⁺, 207.1 [M+Na]⁺ |
| (S)-3-(tert-butoxycarbonylamino)butanoic acid | ~11.5 (br s, 1H), ~5.0 (br s, 1H), ~4.0 (m, 1H), ~2.5 (d, 2H), 1.44 (s, 9H), ~1.2 (d, 3H) | ~176, ~155, ~80, ~45, ~40, ~28, ~20 | ~3350 (O-H, N-H), ~2980 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate) | 204.1 [M+H]⁺, 226.1 [M+Na]⁺ |
| (S)-tert-Butyl (1-aminomethylpropan-2-yl)carbamate | ~4.8 (br s, 1H), ~3.5 (m, 1H), ~2.7 (m, 2H), ~1.6 (m, 1H), 1.43 (s, 9H), ~1.3 (br s, 2H), ~1.1 (d, 3H) | ~156, ~80, ~50, ~45, ~40, ~28, ~18 | ~3350 (N-H), ~2970 (C-H), ~1680 (C=O) | 189.2 [M+H]⁺ |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Conclusion
This compound is a highly useful and versatile precursor for the stereoselective synthesis of non-natural β-amino acids and 1,3-diamines. The protocols provided herein offer reliable methods for the hydrolysis and reduction of the nitrile functionality, enabling access to valuable building blocks for drug discovery and development. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes this an attractive route for the generation of diverse molecular scaffolds.
References
Application Notes and Protocols for Amide Bond Formation via Carboxylic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond through the coupling of a carboxylic acid and an amine is a cornerstone reaction in organic and medicinal chemistry, integral to the synthesis of peptides, pharmaceuticals, and various advanced materials.[1][2] This document provides detailed application notes and standardized protocols for several widely-used coupling methods. The selection of the appropriate coupling reagent and reaction conditions is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring the integrity of sensitive functional groups.[2][3]
Core Principles of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[3][5] This is typically achieved using coupling reagents that form highly reactive intermediates, such as active esters, acylisoureas, or acylphosphonium salts, which are then readily attacked by the amine nucleophile to form the stable amide bond.[5][6][7]
Key Components of Coupling Reactions
Successful amide bond formation depends on the careful selection of several components:
-
Coupling Reagents: These reagents are central to the activation of the carboxylic acid. They are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][8][9]
-
Activating Agents/Additives: Often used in conjunction with coupling reagents, additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can accelerate the coupling reaction, suppress racemization, and improve yields.[3][6][8]
-
Bases: Non-nucleophilic organic bases, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), are frequently required to neutralize acidic byproducts and to deprotonate the amine component, thereby increasing its nucleophilicity.[10][11]
-
Solvents: The choice of solvent is crucial for dissolving reactants and facilitating the reaction. Common solvents include N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP).[12][13][14]
Common Coupling Reagents and Their Mechanisms
Carbodiimides (EDC, DCC, DIC)
Carbodiimides are widely used for their effectiveness and relatively low cost. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification.[8][15] Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are also common, with the urea byproduct of DCC being largely insoluble in most organic solvents, while the DIC-derived urea is more soluble.[8][14]
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond.[6][16] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[14] The addition of N-hydroxysuccinimide (NHS) or HOBt traps the O-acylisourea to form a more stable active ester, which increases coupling efficiency and reduces side reactions.[3][15]
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. growingscience.com [growingscience.com]
- 3. books.rsc.org [books.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Synthesis of Chiral Amines as Pharmaceutical Intermediates
Topic: Use in the Synthesis of Pharmaceutical Intermediates: A Case Study of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a Key Intermediate for Sitagliptin.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are crucial building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs). The stereochemistry of these amines often dictates the efficacy and safety of the final drug molecule. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a key chiral β-amino acid intermediate: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The synthesis of this intermediate with high enantiomeric purity is a critical step in the manufacturing process. This document outlines and compares two highly efficient synthetic strategies: asymmetric hydrogenation of an enamine and biocatalytic asymmetric transamination of a prochiral ketone.
Synthetic Strategies Overview
Two primary industrial routes have been successfully employed for the large-scale synthesis of the Sitagliptin chiral amine intermediate. The first generation process relied on asymmetric hydrogenation using a rhodium-based chiral catalyst. A later, more environmentally friendly and efficient process utilizes a specifically engineered enzyme, an (R)-selective ω-transaminase, to perform an asymmetric reductive amination.[1][2]
Data Presentation: Comparison of Key Metrics
The following table summarizes the quantitative data for the two primary synthetic routes, highlighting the advantages of the biocatalytic process in terms of efficiency and purity.
| Parameter | Route 1: Asymmetric Hydrogenation | Route 2: Biocatalytic Transamination | Reference |
| Catalyst | Rh(I) / t-Bu JOSIPHOS | Engineered ω-Transaminase (ATA-117) | [3][4] |
| Substrate | Dehydrositagliptin (unprotected enamine) | Pro-sitagliptin Ketone | [2][3] |
| Catalyst Loading | 0.15 mol % | Enzyme loading (e.g., 1-5% w/w) | [3] |
| Conversion | ~98% | >99% | [4] |
| Enantiomeric Excess (ee) | up to 95% | >99.95% | [4][5] |
| Overall Yield | ~82% (for the hydrogenation and isolation step) | ~92% | [3][5] |
| Key Advantages | Established chemical method | Higher enantioselectivity, greener process, ambient conditions | [1] |
| Key Disadvantages | Use of expensive and toxic heavy metal, high pressure | Requires enzyme development and production | [2] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Synthesis using Transaminase
This protocol describes the synthesis of the chiral amine intermediate from pro-sitagliptin ketone using an engineered (R)-selective ω-transaminase.
1. Workflow Diagram:
2. Materials and Reagents:
-
Pro-sitagliptin ketone
-
Engineered (R)-selective ω-transaminase (e.g., ATA-117 or an optimized variant)[6]
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer
-
Toluene or other suitable organic solvent for extraction
-
Hydrochloric acid / Sodium hydroxide for pH adjustment
3. Procedure:
-
Reaction Setup: Prepare a buffered solution (e.g., 1 M potassium phosphate, pH 8.0) in a temperature-controlled reactor.
-
Add the amine donor, isopropylamine, to the buffer.
-
Add the enzyme cofactor, pyridoxal-5'-phosphate (PLP).
-
Dissolve the pro-sitagliptin ketone substrate in the reaction mixture.
-
Initiate the reaction by adding the engineered transaminase enzyme.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-45 °C).
-
Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them via HPLC to determine the conversion of the ketone to the amine product. The reaction typically reaches completion (>99% conversion) within 24 hours.
-
Work-up: Once the reaction is complete, terminate it by adjusting the pH. Extract the product into an organic solvent like toluene.
-
Isolation: The final chiral amine product can be isolated and purified through crystallization and filtration, yielding a product with >99% enantiomeric excess.[7]
Protocol 2: Asymmetric Hydrogenation of Enamine Intermediate
This protocol outlines the synthesis of the chiral amine via asymmetric hydrogenation of the corresponding unprotected enamine using a Rhodium-based catalyst.
1. Logical Relationship Diagram:
2. Materials and Reagents:
-
Dehydrositagliptin (enamine intermediate)
-
Rhodium(I) catalyst precursor (e.g., [Rh(cod)Cl]₂)
-
Chiral phosphine ligand (e.g., t-Bu JOSIPHOS)
-
Methanol (solvent)
-
Hydrogen gas (high pressure)
3. Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure reactor with the Rhodium precursor and the chiral t-Bu JOSIPHOS ligand in methanol. Stir to form the active catalyst complex.
-
Reaction Setup: Add the dehydrositagliptin enamine substrate to the reactor.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 200 psi) and heat to the reaction temperature (e.g., 50 °C).
-
Monitoring: Maintain the reaction under these conditions with vigorous stirring. Monitor the reaction by HPLC until substrate consumption is complete.
-
Work-up and Isolation: After cooling and venting the reactor, the reaction mixture is concentrated. The product is then typically isolated as its phosphate salt through crystallization, which often enhances the enantiomeric purity to >99% ee.[3][4]
Conclusion
The synthesis of the chiral amine intermediate for Sitagliptin showcases the evolution of synthetic strategies in pharmaceutical manufacturing. While asymmetric hydrogenation provides a robust and effective method, the development of a highly engineered transaminase has led to a greener, more efficient, and highly stereoselective biocatalytic process.[1] The choice of synthesis often depends on factors such as cost of goods, environmental impact, and available infrastructure. The protocols and data provided herein serve as a guide for researchers in the development and optimization of synthetic routes to critical chiral pharmaceutical intermediates.
References
- 1. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Solvent Selection in Reactions Involving Boc-(S)-alaninenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-alaninenitrile is a valuable chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure amino acids, diamines, and other nitrogen-containing compounds of pharmaceutical interest. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of conditions, while the nitrile functionality serves as a versatile precursor for various transformations. The selection of an appropriate solvent is critical for the success of reactions involving Boc-(S)-alaninenitrile, as it can significantly influence reaction rates, yields, and stereochemical outcomes. This document provides detailed application notes and protocols for solvent selection in key transformations of Boc-(S)-alaninenitrile, including alkylation of the α-carbon, reduction of the nitrile group, and nucleophilic additions.
Physicochemical Properties and Solubility
Illustrative Solubility Profile of Boc-(S)-alaninenitrile:
| Solvent Family | Solvent | Polarity Index | Expected Solubility | General Remarks |
| Aprotic Solvents | ||||
| Ethers | Tetrahydrofuran (THF) | 4.0 | High | Good choice for reactions with organometallic reagents. |
| Diethyl ether | 2.8 | Moderate | Lower boiling point, can be used for reactions at lower temperatures. | |
| Halogenated | Dichloromethane (DCM) | 3.1 | High | Generally a good solvent for a wide range of organic compounds. |
| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | High | Can participate in some reactions; good for promoting SN2-type reactions. |
| Dimethylformamide (DMF) | 6.4 | High | High boiling point, useful for reactions requiring elevated temperatures. | |
| Dimethyl sulfoxide (DMSO) | 7.2 | High | High boiling point and strongly polar, can accelerate slow reactions. | |
| Protic Solvents | ||||
| Alcohols | Methanol (MeOH) | 5.1 | Moderate | Can act as a nucleophile or proton source; may interfere with certain reactions. |
| Ethanol (EtOH) | 4.3 | Moderate | Similar to methanol but less polar. | |
| Nonpolar Solvents | ||||
| Hydrocarbons | Toluene | 2.4 | Low | Useful for reactions requiring a non-coordinating solvent. |
| Hexane | 0.1 | Very Low | Primarily used for precipitation and purification. |
Key Reactions and Solvent Selection
Alkylation of the α-Carbon
Alkylation of the carbon alpha to the nitrile group in Boc-(S)-alaninenitrile allows for the introduction of various substituents, leading to the synthesis of non-proteinogenic amino acids. This reaction typically proceeds via the formation of an enolate intermediate.
Logical Workflow for Alkylation Solvent Selection:
Caption: Workflow for selecting a solvent for the alkylation of Boc-(S)-alaninenitrile.
Solvent Considerations:
-
Aprotic, non-polar to moderately polar solvents are essential to avoid quenching the strong base and to ensure the stability of the enolate intermediate.
-
Tetrahydrofuran (THF) is a common choice for reactions at low temperatures (e.g., -78 °C) due to its low freezing point and good solvating properties for both the substrate and the organolithium base.
-
Toluene can be used for reactions at slightly higher temperatures and is less coordinating than THF.
Illustrative Quantitative Data for Alkylation:
The following table presents illustrative data for the alkylation of a structurally similar compound, N(Boc)-β³-amino nitrile, which can serve as a guide for optimizing the alkylation of Boc-(S)-alaninenitrile.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzyl bromide | n-BuLi | THF | -78 to rt | 1 | ~1:1 | 90 |
| Methyl iodide | n-BuLi | THF | -78 to rt | 1 | ~1:1 | 85 |
| Ethyl iodide | n-BuLi | THF | -78 to rt | 1 | ~1:1 | 88 |
Experimental Protocol: Alkylation of Boc-(S)-alaninenitrile with Benzyl Bromide
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of Boc-(S)-alaninenitrile (1.0 eq) in anhydrous THF (0.1 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the alkylated product.
Reduction of the Nitrile Group
Reduction of the nitrile group in Boc-(S)-alaninenitrile affords chiral 1,2-diaminopropane derivatives, which are important synthons in medicinal chemistry. The choice of reducing agent and solvent is critical to achieve high yields and prevent over-reduction or side reactions.
Signaling Pathway for Nitrile Reduction Solvent Choice:
Caption: Decision pathway for solvent selection in the reduction of Boc-(S)-alaninenitrile.
Solvent Considerations:
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): Protic solvents like methanol or ethanol are typically used. These solvents are compatible with the catalyst and can help to solubilize the substrate.
-
Metal Hydride Reduction (e.g., LiAlH₄): Anhydrous aprotic etheral solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory. Protic solvents will react violently with strong hydride reagents.
Illustrative Quantitative Data for Nitrile Reduction:
| Reducing Agent | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |
| H₂ | Raney Ni | Methanol | 50 | 25 | 12 | >90 |
| H₂ | 10% Pd/C | Ethanol | 50 | 25 | 24 | ~85 |
| LiAlH₄ | - | THF | - | 0 to rt | 6 | >95 |
Experimental Protocol: Reduction of Boc-(S)-alaninenitrile using Raney Nickel
-
Preparation: In a hydrogenation vessel, dissolve Boc-(S)-alaninenitrile (1.0 eq) in methanol (0.2 M).
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 50% by weight of the substrate) in methanol to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Stability and Side Reactions
The Boc group is generally stable to a wide range of nucleophiles and bases but is labile under acidic conditions.
-
Protic Solvents: In the presence of strong acids, protic solvents can facilitate the cleavage of the Boc group.
-
Aprotic Solvents: The Boc group is generally stable in aprotic solvents, even in the presence of strong, non-nucleophilic bases at low temperatures.
Disclaimer: The quantitative data presented in the tables are illustrative and based on reactions of structurally similar compounds. Actual yields and reaction parameters may vary for Boc-(S)-alaninenitrile and should be optimized for each specific application.
Application Notes & Protocols: Step-by-Step Synthesis of Tyrosine Kinase Inhibitors from 4-Anilino-6,7-dimethoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potent enzyme inhibitors based on the 4-anilino-6,7-dimethoxyquinazoline scaffold. This core structure is fundamental to the development of targeted cancer therapies, including well-established drugs like Gefitinib and Erlotinib, which are inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The protocols outlined below are intended for research use only.
Quantitative Data Summary
The 4-anilino-6,7-dimethoxyquinazoline scaffold is the basis for several potent tyrosine kinase inhibitors. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Below is a summary of the in vitro potency for two prominent inhibitors, Gefitinib and Erlotinib, derived from this scaffold.
| Inhibitor | Target Enzyme | IC50 (Enzymatic Assay) | Target Cell Line | EGFR Mutation Status | IC50 (Cell-Based Assay) |
| Gefitinib | EGFR Tyrosine Kinase | ~2-37 nM[3] | HCC827 | Exon 19 Deletion | 13.06 nM[4] |
| PC-9 | Exon 19 Deletion | 77.26 nM[4] | |||
| Erlotinib | EGFR Tyrosine Kinase | 2 nM[3][5] | HCC827 | Exon 19 Deletion | 0.07 µM (72h)[3] |
| PC-9 | Exon 19 Deletion | ~0.007 µM[3] | |||
| A549 | Wild-Type | >10 µM (72h)[3] |
Note: IC50 values can vary between studies due to different experimental conditions, cell lines, and assay durations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general workflow for the synthesis and evaluation of these enzyme inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.[3]
Caption: General workflow for the synthesis and evaluation of quinazoline-based inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
This protocol describes a general method for the synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives through a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib synthesis)
-
Isopropanol (or other suitable solvent like methanol)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent).
-
Add the substituted aniline (1.1 equivalents) to the flask.
-
Add a suitable solvent, such as isopropanol, to the flask.[6]
-
Heat the reaction mixture to reflux and stir for 2-6 hours.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold isopropanol and then with a non-polar solvent like hexane to remove impurities.
-
Dry the product under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting solid residue can be purified by column chromatography on silica gel.[6]
Protocol 2: Synthesis of Gefitinib
This protocol provides a more specific example for the synthesis of Gefitinib.
Materials:
-
6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (1 equivalent)
-
4-fluoro-3-chloroaniline (1.1 equivalents)
-
Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Stir a mixture of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline and methanol for 15 minutes at 25-30°C.[8]
-
Add a solution of 4-fluoro-3-chloroaniline in methanol to the mixture.[8]
-
Heat the reaction mixture to reflux for approximately 6 hours.[8]
-
Monitor the reaction completion using HPLC or TLC.
-
Cool the reaction product to about 20°C.[7]
-
Slowly add purified water and stir for 30 minutes to precipitate the solid product.[7]
-
Filter the produced solid, wash with purified water, and dry in a vacuum at approximately 50°C to yield Gefitinib as a pale yellow powder.[7]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
Synthesized inhibitor compounds
-
Cancer cell lines (e.g., HCT116, K562, SKBR3)[9]
-
96-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor compounds in the cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle-treated control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol is to assess the direct inhibitory effect of the synthesized compounds on the target enzyme's activity.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human EGFR kinase
-
ATP (Adenosine 5'-triphosphate)
-
Substrate peptide
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant EGFR kinase, the substrate peptide, and the inhibitor dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate synthesis
Technical Support Center: (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the dehydration of its corresponding primary amide, (S)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate (Boc-L-alaninamide). This reaction specifically converts the primary amide functional group into a nitrile.[1][2]
Q2: I'm observing a very low yield. What are the most common causes?
Low yields in this synthesis typically stem from one of three areas:
-
Incomplete Dehydration: The chosen dehydrating agent or reaction conditions may be suboptimal, leading to a significant amount of unreacted starting material.
-
Side Reactions: The most common side reaction is the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group, especially when using harsh dehydrating agents or during acidic workup conditions.[3][4]
-
Product Loss During Workup/Purification: The product may be lost due to inefficient extraction, hydrolysis, or co-elution with impurities during chromatography.
Q3: How critical are anhydrous conditions for the dehydration step?
Anhydrous conditions are crucial. Dehydrating agents are, by their nature, highly reactive towards water. Any moisture present in the solvent, on the glassware, or in the starting amide will consume the reagent, reducing its effectiveness and lowering the overall yield of the desired nitrile.[5]
Troubleshooting Guide
Problem 1: Incomplete Reaction (High levels of starting amide remaining)
Q: My post-reaction analysis (TLC, LC-MS) shows a large amount of unreacted Boc-L-alaninamide. How can I improve the conversion rate?
A: Incomplete conversion is typically due to insufficient reactivity of the dehydrating agent or suboptimal reaction conditions.
Suggested Solutions:
-
Change or Increase the Dehydrating Agent: The effectiveness of dehydrating agents varies. If a mild reagent was used, consider switching to a more powerful one. Common agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triflic anhydride.[1][6][7] See Table 1 for a comparison.
-
Optimize Reaction Temperature and Time: Some dehydration reactions require elevated temperatures (reflux) to proceed to completion.[8] Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if conversion is slow.
-
Verify Reagent Quality: Ensure your dehydrating agent has not been degraded by exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored reagent.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Co-evaporating the starting material with an anhydrous solvent like toluene can help remove trace amounts of water.
Table 1: Comparison of Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Heat (reflux) in a non-polar solvent | Inexpensive, powerful[6] | Heterogeneous reaction, can be difficult to work with, strongly acidic byproducts. |
| Phosphorus Oxychloride (POCl₃) | Pyridine or triethylamine as base, 0°C to reflux | Good yields, homogeneous reaction[1] | Corrosive, generates acidic byproducts requiring a base. |
| Thionyl Chloride (SOCl₂) | Often used with DMF (Vilsmeier reagent), 0°C to RT | Readily available, effective[1] | Highly corrosive, generates HCl and SO₂ gas. |
| Triflic Anhydride (Tf₂O) | Triethylamine as base, CH₂Cl₂, 0°C | Very powerful, mild conditions, high yields[7] | Expensive, can be too reactive for sensitive substrates. |
| Propylphosphonic Anhydride (T3P®) | Amide, base (e.g., DIPEA), solvent (e.g., EtOAc) | High yields, broad functional group tolerance, easy workup[7] | More expensive than classical reagents. |
Problem 2: Presence of Byproducts (e.g., Boc Deprotection)
Q: My mass spectrometry results show a peak corresponding to the deprotected product, (S)-2-aminopropanenitrile. How can this be avoided?
A: The Boc protecting group is labile under acidic conditions.[9] The generation of acidic species during the dehydration reaction is the primary cause of this side reaction.
Suggested Solutions:
-
Incorporate a Non-Nucleophilic Base: Include a hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture. This will neutralize acidic byproducts (e.g., HCl from POCl₃ or SOCl₂) as they are formed.[7]
-
Choose a Milder Dehydrating System: Reagents like propylphosphonic anhydride (T3P®) or protocols using triphenylphosphine oxide with oxalyl chloride are known to be effective under milder, less acidic conditions.[7]
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that still allows for efficient conversion to minimize the rate of the deprotection side reaction. Adding the dehydrating agent slowly at 0°C is a common strategy.[8]
Problem 3: Difficulty in Product Isolation and Purification
Q: The crude product is an oil that is difficult to crystallize, and purification by column chromatography results in significant product loss. What can I do?
A: Challenges in purification often arise from the physical properties of the product and the presence of impurities with similar polarity.
Suggested Solutions:
-
Refine the Aqueous Workup: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent any acid-catalyzed hydrolysis or degradation. Use a standard workup involving washes with water and brine to remove inorganic salts.
-
Optimize Column Chromatography:
-
Solvent System: Use a solvent system with moderate polarity, such as ethyl acetate/hexanes. A gradient elution may be necessary to separate the product from less polar byproducts and more polar starting material.[10]
-
TLC Analysis: Carefully monitor fractions using thin-layer chromatography (TLC). The product, starting material, and major byproducts should have distinct Rf values. Staining with ninhydrin can help identify any amine-containing impurities (like the deprotected byproduct).[10]
-
Column Loading: Avoid overloading the column, which leads to poor separation. Dissolve the crude product in a minimal amount of solvent before loading.[10]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via POCl₃ Dehydration
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (S)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate (1.0 eq.) in anhydrous pyridine (or a mixture of anhydrous CH₂Cl₂ and Et₃N [2.5 eq.]) under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully pour the reaction mixture over crushed ice and water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).[10]
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The optimal system should be determined by preliminary TLC analysis.[10]
-
Procedure:
-
Prepare the column by loading a slurry of silica gel in the initial, low-polarity mobile phase.
-
Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase.
-
Load the sample onto the column and begin elution.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway from Boc-L-Alanine.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Potential Side Reactions
References
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Products in Boc Deprotection Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating side products encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The principal cause of side reactions is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then attack any nucleophilic sites on the deprotected molecule, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[1] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation before it can react with the substrate.[1][3] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1]
Q4: Besides tert-butylation, what other side reactions can occur?
A4: Other notable side reactions include:
-
Aspartimide Formation: Particularly in peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue, especially when followed by a small amino acid like glycine (Gly), can cyclize with the backbone amide nitrogen. This can lead to a mixture of α- and β-peptides and potential racemization.[4]
-
Trifluoroacetylation: When using TFA for deprotection, the newly liberated amine can sometimes be acylated by a reactive TFA species, leading to a trifluoroacetylated side product. This is more prevalent in solid-phase peptide synthesis where reactive trifluoroacetyl groups can become attached to the resin.[5][6]
Q5: Can Boc deprotection be incomplete, and what are the signs?
A5: Yes, incomplete deprotection can occur due to insufficient acid strength or concentration, short reaction times, or steric hindrance around the Boc-protected amine.[3] Signs of incomplete deprotection include the presence of the starting material in analytical analyses (TLC, HPLC, LC-MS) and, in peptide synthesis, the appearance of deletion sequences in the final product.[7]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift.
-
Possible Cause: Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, anisole, and 1,2-ethanedithiol (EDT).[1] TIS and TES are highly effective carbocation scavengers.[1]
Issue 2: Formation of deletion sequences or a mixture of α- and β-peptides in sequences containing Asp.
-
Possible Cause: Aspartimide formation, particularly at Asp-Gly sequences.[4]
-
Solution:
-
Protecting Group Strategy: Employing sterically bulky ester protecting groups on the aspartic acid side chain, such as Fmoc-L-Asp(OBno)-OH, can significantly reduce aspartimide formation compared to the standard Fmoc-L-Asp(OtBu)-OH.
-
Modified Deprotection Conditions: For Fmoc-based synthesis, adding an acidic additive like 1% formic acid to the piperidine deprotection solution can help mitigate aspartimide formation.[4]
-
Issue 3: Identification of a side product with a +96 Da mass shift after using TFA.
-
Possible Cause: Trifluoroacetylation of the N-terminal amine.[5]
-
Solution:
-
Alternative Acid: Use HCl in an organic solvent (e.g., 4M HCl in dioxane) for deprotection instead of TFA, especially in solid-phase synthesis.
-
Scavengers: While primarily for carbocation trapping, some scavenger cocktails containing water can help hydrolyze reactive trifluoroacetylating species.
-
Issue 4: Incomplete deprotection observed by TLC or LC-MS.
-
Possible Cause: Insufficient acid concentration, inadequate reaction time, or steric hindrance.[3]
-
Solution:
-
Increase the acid concentration (e.g., from 25% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[3]
-
Extend the reaction time and monitor progress.
-
Gentle warming (e.g., to 40°C) can be employed, but be aware that this may also increase side product formation if scavengers are not used.[3]
-
Data Presentation
Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | >95% | <5% | [3] |
| "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >98% | <2% | [3] |
Table 2: Aspartimide Formation in VKDGYI Hexapeptide Synthesis
| Deprotection Solution | % Target Peptide | % Aspartimide | % Piperidide/Piperazide | Reference |
| 20% Piperidine in DMF | 77.1% | 24.4% (Aspartimide) | 20% (Piperidide) | [4] |
| 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | 97.6% | 2.4% (Aspartimide) | Not Detected (Piperazide) | [4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase using TFA
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: If necessary, add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly or neutralized.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine. A basic work-up can be performed if the free amine is required.
Protocol 3: LC-MS Analysis for Side Product Identification
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it by diluting with the initial mobile phase.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with Formic Acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10-20 minutes).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Monitor for the expected mass of the deprotected product, as well as potential side products (e.g., +56 Da for tert-butylation, +16 Da for oxidation, +96 Da for trifluoroacetylation).
-
Protocol 4: NMR Analysis for Characterization of Side Products
-
Sample Preparation: Purify the side product of interest using preparative HPLC. Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
For tert-butylation , look for a characteristic singlet peak around 1.3-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
For methionine sulfoxide , the methyl singlet will be shifted downfield compared to the parent methionine.
-
-
¹³C NMR:
-
For tert-butylation , look for signals corresponding to the quaternary and methyl carbons of the tert-butyl group.
-
Visualizations
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection reactions.
Caption: Mechanism of aspartimide formation in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
How to improve the purity of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
-
Q1: My initial product purity is low after the Boc-protection reaction. What are the likely impurities and how can I minimize them?
A1: Low purity often results from side reactions or incomplete conversion during the synthesis of the precursor, (S)-2-aminobutanenitrile, via the Strecker synthesis, or during the Boc protection step. Common impurities include:
-
Unreacted (S)-2-aminobutanenitrile: The starting amine is a common impurity if the Boc-protection reaction does not go to completion.
-
Di-tert-butyl dicarbonate (Boc)₂O: Excess reagent from the protection step may remain.
-
tert-Butanol: A byproduct of the Boc-protection reaction.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can form the corresponding amide ((S)-tert-Butyl (1-carbamoylpropan-2-yl)carbamate) or carboxylic acid ((S)-2-(tert-butoxycarbonylamino)butanoic acid), especially in the presence of water under acidic or basic conditions.[1]
-
(R)-enantiomer: The presence of the undesired enantiomer can be a significant impurity if the stereoselectivity of the synthesis is not optimal.
To minimize these impurities during synthesis:
-
Ensure the use of anhydrous solvents and reagents to prevent hydrolysis of the nitrile group.[1]
-
Carefully control the stoichiometry of di-tert-butyl dicarbonate to avoid a large excess.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting amine.
-
Issue 2: Challenges with Column Chromatography
-
Q2: I am having trouble separating my product from impurities using silica gel column chromatography. What are some common issues and solutions?
A2: Column chromatography is a standard method for purifying Boc-protected amines.[2][3] Common challenges include:
-
Poor Separation: If the product and impurities have similar polarities, separation can be difficult.
-
Product Streaking on TLC and Column: Amines can interact with the acidic silica gel, causing streaking.
-
Column Overloading: Loading too much crude product can lead to broad peaks and poor separation.
Troubleshooting Tips:
-
Optimize the Mobile Phase: A common eluent system is a mixture of hexane and ethyl acetate.[2] If separation is poor, try a shallower gradient or an isocratic elution with a less polar solvent system.
-
Add a Basic Modifier: To reduce streaking, add a small amount of a base, such as triethylamine (~0.5-1%), to the mobile phase.
-
Proper Loading: A general guideline is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Issue 3: Recrystallization is Ineffective
-
Q3: I am trying to purify my product by recrystallization, but it is "oiling out" or not crystallizing at all. What can I do?
A3: "Oiling out" occurs when the compound separates from the solution as a supersaturated liquid instead of forming crystals. This is a common issue with Boc-protected amino acids and their derivatives.
Solutions to Induce Crystallization:
-
Ensure Complete Removal of Solvents: Residual solvents from the reaction workup can inhibit crystallization. Dry the crude product under high vacuum before attempting recrystallization.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent in which it is insoluble (e.g., hexane or pentane). This can often induce solidification.
-
Optimize the Solvent System: A good recrystallization solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for similar compounds include ethyl acetate/hexane and ethanol/water.
-
Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
Issue 4: Concerns about Enantiomeric Purity
-
Q4: How can I assess and improve the enantiomeric purity of my this compound?
A4: The enantiomeric purity is crucial for the compound's application in pharmaceuticals.
-
Assessment: Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining enantiomeric purity. This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers.
-
Improvement: If the enantiomeric excess (e.e.) is low, preparative chiral HPLC can be used to separate the enantiomers on a larger scale. Alternatively, recrystallization can sometimes enrich the desired enantiomer if the compound forms a conglomerate.
-
Data Presentation
The following table summarizes the expected purity levels of this compound after various purification stages. The actual values may vary depending on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Method | Typical Purity Achieved | Key Advantages |
| Crude Product | 50-80% | - |
| Aqueous Workup | 70-90% | Removes water-soluble impurities. |
| Recrystallization | >95% | Can be highly effective for removing small amounts of impurities; potentially can improve enantiomeric purity. |
| Silica Gel Column Chromatography | >98% | Effective for separating compounds with different polarities. |
| Preparative Chiral HPLC | >99.5% | The most effective method for separating enantiomers and achieving high enantiomeric purity. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
-
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The desired product should have an Rf value of approximately 0.2-0.4. If streaking is observed, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand to the top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane), can be effective.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethyl acetate, ethanol)
-
"Poor" solvent (e.g., hexane, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Vacuum filtration apparatus
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and gently heat while stirring until the solid completely dissolves.
-
Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis
This protocol provides a starting point for developing a chiral HPLC method. Optimization may be required based on the available instrumentation and columns.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Troubleshooting Workflow for Purity Improvement
Caption: A logical workflow for troubleshooting and improving the purity of this compound.
References
Technical Support Center: Optimization of Boc Protection for (S)-2-aminobutanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Boc protection of (S)-2-aminobutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete or failed Boc protection reaction with (S)-2-aminobutanenitrile?
A1: Several factors can lead to an incomplete or failed reaction. These include:
-
Poor Solubility: (S)-2-aminobutanenitrile, especially if it is in a salt form or exhibits zwitterionic character, may have limited solubility in common organic solvents like THF or acetonitrile, hindering the reaction.[1][2]
-
Inappropriate Base: The choice and amount of base are critical. A base is often used to neutralize the acidic byproduct and drive the reaction to completion.[3] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH).[2][3] An insufficient amount or a base that is too weak may result in low conversion.
-
Hydrolysis of Boc Anhydride: In the presence of water, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze. While the aminolysis reaction is generally faster, prolonged reaction times in aqueous media without a sufficient excess of Boc₂O can lead to lower yields.[2][3]
-
Low Nucleophilicity: While primary aliphatic amines like the one in (S)-2-aminobutanenitrile are generally good nucleophiles, protonation of the amine under acidic conditions (e.g., if the starting material is an HCl salt) will prevent it from reacting.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can be attributed to several side reactions:
-
N,N-di-Boc Formation: Over-reaction, especially under forcing conditions or with a large excess of Boc anhydride and a strong base, can lead to the formation of the di-Boc protected product.[3] Using a stoichiometric amount of Boc₂O and monitoring the reaction progress can minimize this.[3]
-
Reaction with the Nitrile Group: While less common under standard Boc protection conditions, harsh conditions could potentially lead to reactions involving the nitrile group.
-
Urea Formation: The use of certain bases can sometimes promote the formation of urea derivatives.[3]
Q3: What is the best solvent system for the Boc protection of (S)-2-aminobutanenitrile?
A3: The optimal solvent depends on the solubility of your starting material.
-
For the free amine, common solvents like tetrahydrofuran (THF), acetonitrile, methanol, and dichloromethane (DCM) are often effective.[4][5]
-
If the starting material is poorly soluble, a biphasic system such as THF/water or dioxane/water with a base like NaOH or NaHCO₃ can be very effective.[2][4][6] The use of water can help dissolve the amine salt and the base.[7]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. A stain that visualizes primary amines, such as ninhydrin, is particularly useful. The starting material will stain (typically a blue/purple spot), while the Boc-protected product will not. You can also track the disappearance of the starting material and the appearance of the product spot (which can be visualized with a more general stain like potassium permanganate or by its UV activity if applicable).
Q5: What is a standard workup procedure for a Boc protection reaction?
A5: A typical workup involves:
-
Quenching: If excess Boc₂O is a concern, the reaction can be quenched by adding a small amount of a nucleophilic amine like N,N-dimethylethylenediamine or simply by adding water.[3]
-
Solvent Removal: If a water-miscible organic solvent was used, it is often removed under reduced pressure.
-
Extraction: The product is typically extracted into an organic solvent like ethyl acetate. The aqueous layer is often washed to recover all the product. If the reaction was run under basic conditions, an acidic wash (e.g., with dilute HCl) might be used to remove the base, followed by a basic wash (e.g., with NaHCO₃ solution) to remove any acidic byproducts.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low to No Conversion (Starting Material Remains) | 1. Poor solubility of the amine starting material.[3] | - Use a mixed solvent system like THF/water or dioxane/water.[2][4] - Consider using methanol, which can be a good solvent for amines.[8] |
| 2. Inactive Boc anhydride (e.g., hydrolyzed). | - Use a fresh bottle of Boc₂O. - Store Boc₂O under anhydrous conditions. | |
| 3. Insufficient or inappropriate base.[3] | - If using an amine salt, ensure at least 2 equivalents of base are used (one to free-base the amine, one to neutralize the acid byproduct). - Switch to a stronger base (e.g., from TEA to NaOH in an aqueous system).[2] | |
| 4. Low reaction temperature. | - While many Boc protections proceed at room temperature, gentle heating (e.g., to 40-55°C) can increase the reaction rate.[4][7] | |
| Multiple Spots on TLC (Side Product Formation) | 1. Di-Boc formation (over-protection).[3] | - Reduce the equivalents of Boc₂O to 1.05-1.1. - Avoid prolonged reaction times and monitor carefully by TLC. |
| 2. Other side reactions. | - Re-evaluate the choice of base and solvent. - Ensure the reaction temperature is not excessively high. | |
| Product is Difficult to Isolate/Purify | 1. Emulsion during workup. | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
| 2. Product has some water solubility. | - Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase.[2] | |
| 3. Residual Boc anhydride or t-butanol in the product. | - After concentrating the organic phase, place the crude product under high vacuum to sublimate residual Boc₂O.[7] - A proper aqueous workup should remove most of the t-butanol. |
Summary of Reaction Conditions
The following table summarizes common starting conditions for the Boc protection of primary amines, which can be adapted for (S)-2-aminobutanenitrile. Optimization may be required.
| Parameter | Condition A (Anhydrous) | Condition B (Aqueous/Biphasic) | Condition C (Methanol) |
| Amine (eq.) | 1.0 | 1.0 | 1.0 |
| Boc₂O (eq.) | 1.1 - 1.5 | 1.1 - 2.0[2] | 1.1 - 1.6[7] |
| Base | Triethylamine (TEA) or DIPEA | NaOH or NaHCO₃ | Triethylamine (TEA) |
| Base (eq.) | 1.5 - 2.0 | 1.5 - 3.0 | 1.5 - 2.0 |
| Solvent | THF, Acetonitrile, or DCM[4] | Dioxane/Water (1:1) or THF/Water (1:1)[2][4] | Methanol/Water[7] |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Room Temperature to 55°C[7] |
| Time | 4 - 16 hours | 2 - 12 hours | 4 - 16 hours |
Experimental Protocols
Protocol 1: Boc Protection in a Biphasic System (Dioxane/Water)
-
Dissolve (S)-2-aminobutanenitrile (1.0 eq) in a 1:1 mixture of dioxane and water to a concentration of approximately 0.2-0.5 M.[6]
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir until all solids are dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar solvent like hexanes or ethyl acetate to remove any unreacted Boc₂O.[6]
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extract the N-Boc protected product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Protocol 2: Boc Protection in an Anhydrous Organic Solvent (THF)
-
Dissolve (S)-2-aminobutanenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[3]
-
Add triethylamine (TEA, 1.5 eq). If the starting material is an HCl salt, use 2.5 eq of TEA.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.
-
Stir the reaction at room temperature for 6-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 times).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc protection.
References
Technical Support Center: Chromatographic Purification of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The most common and effective method for the purification of this compound is flash column chromatography using silica gel as the stationary phase.[1] A hexane/ethyl acetate solvent system is typically employed as the mobile phase.[1]
Q2: How do I determine the optimal solvent system for the column?
A2: The ideal solvent system should provide a good separation between your target compound and any impurities. This is best determined by thin-layer chromatography (TLC) prior to running the column. A good target Rf value for the desired compound on the TLC plate is typically between 0.2 and 0.4. This generally translates to an efficient elution from the column. For N-Boc protected amines, a good starting point for TLC analysis is a mixture of hexanes and ethyl acetate.[2]
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the origin (Rf = 0), the mobile phase is not polar enough. You can try a more polar solvent system. For highly polar compounds, a solvent system consisting of dichloromethane and methanol can be effective. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
Q4: My compound streaks on the TLC plate. How can I resolve this?
A4: Streaking on a TLC plate can be caused by several factors, including overloading the sample, the compound being too polar for the solvent system, or interactions with the silica gel. To address this, try spotting a more dilute sample on the TLC plate. If streaking persists, it may indicate that your compound is acidic or basic. Since this compound contains a carbamate group, it could be sensitive to the acidic nature of standard silica gel. Consider neutralizing the silica gel or using a different stationary phase.
Q5: I am observing degradation of my compound during column chromatography. What could be the cause and how can I prevent it?
A5: Degradation on a silica gel column is often due to the acidic nature of the silica, which can cleave acid-labile protecting groups like the Boc group.[3] To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine in your eluent, before loading your sample.[1][2]
-
Use neutral silica gel: Commercially available neutral silica gel is an alternative that is less likely to cause degradation of acid-sensitive compounds.[4]
-
Use a different stationary phase: In some cases, alumina (neutral or basic) can be a suitable alternative to silica gel for acid-sensitive compounds.[5]
Q6: How much crude material can I load onto my column?
A6: The loading capacity of a column depends on the difficulty of the separation. A general guideline for a straightforward separation is a ratio of 1:20 to 1:100 of crude material to silica gel by weight. For more challenging separations, a higher ratio of silica gel to the crude product is recommended.
Data Presentation
The following table summarizes typical solvent systems and expected Rf values for Boc-protected amines, which can be used as a starting point for the purification of this compound.
| Compound Type | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf |
| N-Boc Protected Amine | Silica Gel | 9:1 | 0.1 - 0.3 |
| N-Boc Protected Amine | Silica Gel | 4:1 | 0.3 - 0.6 |
| N-Boc Protected Amine | Silica Gel | 1:1 | 0.6 - 0.8 |
Note: These are approximate values and the optimal solvent system should be determined experimentally using TLC.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 4:1).
-
Visualize the plate under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin stain after heating).
-
Calculate the Rf value of the product spot. Adjust the solvent polarity to achieve an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed silica gel.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A shallow gradient is often more effective for separating closely related impurities.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualization
Troubleshooting Workflow for Column Chromatography
Caption: A flowchart outlining the key steps and decision points for troubleshooting the column chromatography purification of this compound.
References
Common pitfalls when working with N-Boc protected nitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc protected nitriles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during synthesis, deprotection, and purification steps.
Frequently Asked Questions (FAQs)
Q1: How stable is the nitrile group under standard N-Boc deprotection conditions?
A1: The nitrile group is generally stable under the anhydrous acidic conditions typically used for N-Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane at or below room temperature.[1][2] Nitrile hydrolysis to a carboxylic acid or amide requires harsher conditions, such as heating with aqueous acid or base.[3][4][5] However, prolonged exposure to strong acids or elevated temperatures can lead to unwanted side reactions.
Q2: What are the primary side reactions to be aware of when deprotecting an N-Boc protected aminonitrile?
A2: The most common side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage of the Boc group.[2][6] While the nitrile group itself is not typically alkylated, other nucleophilic functional groups within the molecule or electron-rich aromatic rings can be susceptible. Another potential issue is trifluoroacetylation of the newly formed amine if TFA is used as the deprotection reagent.[2]
Q3: Can I use thermal methods to deprotect an N-Boc group in the presence of a nitrile?
A3: Yes, thermal deprotection is a viable option and can be advantageous for substrates sensitive to strong acids.[1] This method has been shown to be compatible with a range of functional groups, including nitriles.[1] The process often involves heating the N-Boc protected compound in a suitable solvent, such as methanol or trifluoroethanol, in the absence of an acid catalyst.[1]
Q4: What is the best way to purify an N-Boc protected nitrile?
A4: The choice of purification method depends on the scale and purity requirements of your compound. Common techniques include:
-
Flash Chromatography: A rapid and cost-effective method for routine purifications.
-
Preparative HPLC: Provides high purity and is ideal for final products and challenging separations.
-
Crystallization: A highly efficient and scalable method for obtaining high-purity solid compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with N-Boc protected nitriles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow N-Boc Deprotection
Question: My N-Boc deprotection of an aminonitrile is sluggish or incomplete, even with standard TFA/DCM conditions. What could be the cause and how can I fix it?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low for efficient cleavage.
-
Low Reaction Temperature: Performing the reaction at 0°C can significantly slow down the reaction rate.
-
Steric Hindrance: Bulky groups near the N-Boc protected amine can impede the approach of the acid.
Recommended Solutions:
| Solution | Description |
| Increase Acid Concentration | Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%). |
| Increase Reaction Temperature | Allow the reaction to warm to room temperature. Monitor closely to avoid potential side reactions. |
| Switch to a Stronger Acid System | A 4M solution of HCl in 1,4-dioxane is often a more effective deprotection reagent.[2] |
| Increase Reaction Time | Continue to monitor the reaction by TLC or LC-MS and allow for a longer reaction time if the substrate is stable. |
Issue 2: Suspected Nitrile Hydrolysis During N-Boc Deprotection
Question: I suspect my nitrile group is hydrolyzing to a carboxylic acid or amide during the N-Boc deprotection step. How can I confirm this and prevent it?
Answer: While nitrile hydrolysis under standard, anhydrous Boc deprotection conditions is uncommon, it can occur if water is present or if the conditions are too harsh.
Confirmation:
-
Mass Spectrometry (MS): Look for masses corresponding to the amide (+18 amu) or the carboxylic acid (+19 amu) of your product.
-
Infrared (IR) Spectroscopy: The appearance of a carbonyl (C=O) stretch around 1650-1710 cm⁻¹ can indicate the formation of an amide or carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the nitrile carbon signal in ¹³C NMR and the appearance of a carbonyl carbon signal are indicative of hydrolysis.
Preventative Measures:
| Strategy | Detailed Approach |
| Ensure Anhydrous Conditions | Use anhydrous solvents and reagents for the deprotection reaction. |
| Use Milder Deprotection Methods | For highly sensitive substrates, consider alternative, milder deprotection protocols that are less likely to affect the nitrile group. |
| Control Reaction Time and Temp | Avoid prolonged reaction times and elevated temperatures. Monitor the reaction closely and work it up as soon as the deprotection is complete. |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA in DCM
-
Dissolve the N-Boc protected aminonitrile in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: N-Boc Deprotection with HCl in 1,4-Dioxane
-
Dissolve the N-Boc protected aminonitrile in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Protocol 3: Thermal N-Boc Deprotection
-
Dissolve the N-Boc protected aminonitrile in a suitable high-boiling solvent such as methanol or 2,2,2-trifluoroethanol (TFE).[1]
-
Heat the solution to a temperature between 150°C and 230°C, depending on the reactivity of the substrate.[1] This is often carried out in a sealed tube or a continuous flow reactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: Troubleshooting workflow for N-Boc deprotection of aminonitriles.
Caption: Mechanism of N-Boc deprotection and a potential side reaction pathway.
References
Technical Support Center: Purification of Crude Products
Welcome to the Technical Support Center for the purification of crude chemical products. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the selection and execution of purification techniques.
Q1: How do I choose the best purification method for my crude product?
The selection of an appropriate purification technique is critical for achieving the desired purity and yield. The choice depends on the physical state of your product, its volatility, thermal stability, and the nature of the impurities.[1] A logical approach involves assessing these properties to determine the most suitable method, such as distillation, recrystallization, column chromatography, or liquid-liquid extraction.[1]
Q2: What are the most common methods for purifying organic compounds?
Several techniques are widely used to purify organic compounds, each with specific applications. The most common methods include:
-
Distillation: Separates liquids with different boiling points.[2][3][4]
-
Recrystallization: Purifies solid compounds based on differences in solubility at varying temperatures.[2][4][5]
-
Chromatography: Separates compounds based on their differential distribution between a stationary and a mobile phase.[2][6]
-
Extraction: Isolates a compound from a mixture using a solvent.[2]
-
Filtration: Separates insoluble solids from a liquid.[4]
-
Sublimation: Purifies volatile solids that can transition directly from a solid to a gas phase.
Q3: When should I use acid-base extraction?
Acid-base extraction is a powerful technique used to separate acidic or basic compounds from a mixture containing neutral components.[7] This method is frequently employed as an initial purification step following a chemical synthesis to remove acidic or basic starting materials or byproducts.[8] The process involves reacting the mixture with an acid to extract basic components or a base to extract acidic components, transferring them into an aqueous layer while the neutral compound remains in the organic layer.[7][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during common purification procedures.
Recrystallization
Recrystallization is a technique for purifying nonvolatile organic solids by dissolving them in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.[5]
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).[1][10] - The solution is supersaturated.[1][11] - The solution is cooling too quickly.[10] | - Evaporate some of the solvent to increase the concentration and then cool the solution again.[1][10][12] - Scratch the inside of the flask with a glass rod to create nucleation sites.[1][10] - Add a seed crystal of the pure product.[1][10] |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the solute.[1] - The solution is cooling too rapidly.[1] - The compound is significantly impure.[13] | - Use a solvent with a lower boiling point.[1] - Allow the solution to cool more slowly. Placing the flask in a warm bath that is allowed to cool to room temperature can help.[13] - Re-dissolve the oil in a bit more hot solvent and try again, perhaps with slower cooling.[13] |
| Low recovery of crystals. | - Too much solvent was used for the recrystallization, leaving a significant amount of product in the mother liquor.[10][12] - The product has significant solubility in the cold solvent.[10] - Premature crystallization occurred during hot filtration. | - Evaporate some of the solvent from the filtrate and re-cool to obtain a second crop of crystals.[12] - Cool the solution in an ice bath or refrigerator to minimize solubility.[10] - Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| The crystals are colored when they should be colorless. | - Colored impurities are present in the crude product.[5] | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5][11] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.[12] |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their different affinities for a stationary phase (like silica gel or alumina) and a mobile phase (the eluent).[6][14]
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds. | - The solvent system (eluent) is not optimized.[1] - The column was overloaded with the sample.[1] - The column was not packed properly, leading to channeling.[1] | - Optimize the eluent using Thin Layer Chromatography (TLC) beforehand to achieve good separation of spots.[1] - Use a larger column or reduce the amount of sample loaded. A general guideline is a 30:1 to 50:1 weight ratio of silica gel to crude product.[1] - Pack the column carefully using a slurry method and ensure the packing is uniform and free of air bubbles.[1][15] |
| The compound is not eluting from the column. | - The eluent is not polar enough to move the compound. - The compound may have decomposed on the silica gel.[16] | - Gradually increase the polarity of the eluent.[16] - Test the stability of your compound on a small amount of silica gel before running the column.[16] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[16] |
| Cracked or channeled column packing. | - The column ran dry at some point. - The packing was not allowed to settle properly. | - Always keep the top of the stationary phase covered with the eluent. - Ensure the silica gel is fully settled before loading the sample. Tapping the column gently can help settle the packing.[15] |
| Uneven or streaking bands. | - The initial sample band was not loaded evenly or was too dilute.[1] - The sample is not very soluble in the eluent.[1] | - Dissolve the sample in a minimal amount of the eluent before loading to create a concentrated, narrow band.[1][17] Alternatively, use the dry loading technique.[1] - Choose a different eluent in which the compound is more soluble, or add a small amount of a more polar solvent to the loading solution.[1] |
Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[18][19]
Troubleshooting Common Liquid-Liquid Extraction Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms (a cloudy layer between the two phases that does not separate). | - Shaking the separatory funnel too vigorously.[20] | - Gently swirl or invert the funnel instead of shaking vigorously. - Allow the funnel to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[21] - Filter the mixture through a plug of glass wool or Celite. |
| Poor recovery of the desired compound. | - The partition coefficient of the compound is not favorable for the chosen organic solvent. - Not enough extractions were performed. - The pH of the aqueous layer was not optimal for the compound's solubility. | - Select an organic solvent that has a higher affinity for your compound.[22][23] Matching the polarity of the analyte with the extraction solvent is a good starting point.[23][24] - Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally sufficient.[25] - For acidic or basic compounds, adjust the pH of the aqueous layer to ensure the compound is in its neutral form, which is typically more soluble in organic solvents.[25] |
| It is unclear which layer is aqueous and which is organic. | - The densities of the two solvents are unknown or very similar. | - Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. - Check the densities of the solvents. Most halogenated organic solvents are denser than water, while most non-halogenated organic solvents are less dense.[8] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][26] Test small amounts of your crude product in various solvents to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[1] Heat the mixture to boiling while stirring, and continue adding the solvent dropwise until the solid just dissolves.[1][11]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.[1] This should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1] Then, place the flask in an ice bath to maximize the formation of crystals.[1]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1][11][26]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[1]
General Column Chromatography Protocol
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation of the desired compound from impurities.
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.[15]
-
Add a layer of sand.[15]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.[15]
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[1][15] Do not let the column run dry.
-
-
Sample Loading:
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in labeled test tubes or flasks.[1]
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Analysis and Isolation:
General Liquid-Liquid Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water.[21]
-
Transfer: Transfer the solution to a separatory funnel.[21]
-
Washing:
-
Add an equal volume of an aqueous solution (e.g., water, dilute acid, or dilute base depending on the nature of the impurities) to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup.[8]
-
Shake the funnel gently to mix the two phases.
-
Allow the layers to separate completely.
-
Drain the lower layer and then pour out the upper layer to separate them.
-
-
Repeat Washing: Repeat the washing step as necessary. A final wash with brine (saturated aqueous NaCl solution) is often used to remove residual water from the organic layer.[21]
-
Drying: Transfer the organic layer to a clean flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any remaining traces of water.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.[21]
Visualizations
Caption: Decision tree for selecting a purification technique.
Caption: Workflow for a typical recrystallization experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. All about methods of purification [unacademy.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 7. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. syrris.com [syrris.com]
- 19. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 20. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 21. benchchem.com [benchchem.com]
- 22. economysolutions.in [economysolutions.in]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. studylib.net [studylib.net]
- 26. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability of the Boc Protecting Group
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc group?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its predictable stability. It is generally stable under basic, nucleophilic, and reductive conditions, making it compatible with a wide range of synthetic transformations. However, it is readily cleaved under acidic conditions.[1][2] This acid lability is the cornerstone of its utility in orthogonal protection strategies.[1][3]
Q2: Why is the Boc group stable in basic media?
The Boc group's stability in basic media is attributed to the mechanism of base-mediated hydrolysis. For cleavage to occur, a nucleophile (like a hydroxide ion) would need to attack the carbonyl carbon of the carbamate. However, the nitrogen atom's lone pair of electrons resonates with the carbonyl group, reducing its electrophilicity. Additionally, the bulky tert-butyl group sterically hinders the approach of nucleophiles.[4] While generally stable, some Boc-protected amines, particularly those with electron-withdrawing groups on the nitrogen, can be cleaved under basic conditions, though this is not a common deprotection strategy.[5]
Q3: What is the mechanism of acid-catalyzed Boc deprotection?
The acid-catalyzed deprotection of a Boc group proceeds through a well-established mechanism:[6][7]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.
-
Formation of a Carbocation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes into the free amine and carbon dioxide gas. The liberated amine is then typically protonated by the excess acid in the reaction mixture, forming an amine salt.
Q4: What are the most common acidic reagents for Boc deprotection?
The most common reagents for Boc deprotection are strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][8] TFA is often used as a solution in dichloromethane (DCM), with concentrations ranging from 20% to 50% (v/v).[3] HCl is typically used as a 4M solution in an organic solvent like 1,4-dioxane.[9]
Q5: What are "scavengers" and why are they used in Boc deprotection?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl carbocation that is generated.[2] This prevents the carbocation from reacting with nucleophilic residues in the substrate, which can lead to unwanted side products. Common scavengers include triisopropylsilane (TIS), anisole, and thioanisole.[2]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptom: Your reaction is sluggish or stalls, and analysis (e.g., by TLC, LC-MS, or NMR) shows a significant amount of starting material remaining.
| Possible Cause | Troubleshooting Step |
| Insufficient Acid Strength or Concentration | The rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[10] Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA) or switch to a stronger acid system like 4M HCl in dioxane. |
| Inadequate Reaction Time or Temperature | Some substrates, particularly those with steric hindrance, may require longer reaction times or gentle heating. Monitor the reaction over a longer period. If the reaction is still incomplete, consider a moderate increase in temperature (e.g., to 40°C), but be aware that this may also increase the rate of side reactions. |
| Steric Hindrance | Substrates with bulky groups near the Boc-protected amine can hinder the approach of the acid.[11] In addition to increasing the acid concentration or reaction time, consider using a less sterically demanding acid or a different solvent system that may improve substrate conformation for the reaction. |
| Poor Substrate Solubility | If the starting material is not fully dissolved, the reaction will be slow and incomplete. Choose a solvent system in which your substrate is fully soluble. |
Issue 2: Formation of Unwanted Byproducts
Symptom: Your reaction mixture shows the formation of new spots on TLC or unexpected masses in LC-MS, indicating side reactions.
| Possible Cause | Troubleshooting Step |
| Tert-butylation of Nucleophilic Residues | The tert-butyl carbocation can alkylate nucleophilic functional groups such as the indole ring of tryptophan, the thioether of methionine, or the phenolic ring of tyrosine.[12] Add a scavenger to the reaction mixture to trap the tert-butyl carbocation. Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole.[2] |
| Cleavage of Other Acid-Labile Protecting Groups | If your molecule contains other acid-sensitive groups (e.g., tert-butyl esters, trityl groups), they may be cleaved under the deprotection conditions. Use milder acidic conditions (e.g., lower concentration of TFA, or a weaker acid like phosphoric acid) or a different deprotection strategy altogether.[5] |
| Aspartimide Formation (in peptides) | In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide, especially when the following amino acid is glycine or asparagine. This side reaction can be minimized by using a bulkier protecting group on the aspartic acid side chain. |
Data Presentation
Table 1: Stability of the Boc Group in Various Media (Qualitative)
| Condition Category | Reagent/Condition | Stability | Notes |
| Strongly Acidic | TFA (20-50% in DCM), 4M HCl in dioxane | Labile | Rapid cleavage is expected.[3][9] |
| Moderately Acidic | Acetic Acid | Generally Stable | Prolonged exposure or elevated temperatures may lead to slow cleavage. |
| Aqueous Acid | pH < 1 (e.g., 1M HCl) | Labile | Cleavage occurs, especially with heating. |
| Aqueous Base | pH > 12 (e.g., 1M NaOH) | Generally Stable | Stable at room temperature.[1] |
| Amine Bases | Triethylamine (TEA), Piperidine | Stable | The Boc group is orthogonal to the Fmoc group, which is cleaved by piperidine.[1] |
| Nucleophiles | Hydrazine, Thiols | Stable | Generally stable to a wide range of nucleophiles.[1] |
| Reductive | H₂/Pd-C | Stable | Orthogonal to the Cbz group, which is cleaved by hydrogenolysis.[3] |
Table 2: Typical Conditions for Acidic Deprotection of Boc Group
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours[3] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 30 min - 1 hour[9] |
| Phosphoric Acid | 85% aqueous solution | Water or co-solvent | Room Temp. to 50°C | Variable, substrate-dependent |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1 - 4 hours[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of a Boc-Protected Amine using TFA
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional): If the substrate contains nucleophilic residues susceptible to tert-butylation (e.g., tryptophan, methionine), add an appropriate scavenger (e.g., triisopropylsilane, 1.1 eq).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
Isolation: The resulting amine trifluoroacetate salt can often be used directly in the next step. If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol 2: Monitoring Boc Deprotection Kinetics by HPLC
This protocol allows for the quantitative analysis of Boc deprotection over time.
-
Reaction Setup: Set up the deprotection reaction as described in Protocol 1 in a vessel from which aliquots can be easily withdrawn.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 950 µL) of a suitable quenching solution (e.g., a buffer at pH 7 or a solvent containing a slight excess of a non-nucleophilic base like diisopropylethylamine).
-
HPLC Analysis: Inject the quenched and diluted samples onto a reverse-phase HPLC system (e.g., C18 column). Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the starting material from the deprotected product. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Plot the percentage of starting material remaining or product formed as a function of time to determine the reaction kinetics.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products.[2]
-
Solution: Consult literature for the optimal temperature range for similar carbamate syntheses. If not specified, perform small-scale experiments to screen a range of temperatures.
-
-
Poor Reagent Quality: The purity of starting materials, especially the amine precursor and di-tert-butyl dicarbonate (Boc₂O), is crucial.[1]
-
Solution: Ensure all reagents are of high purity and stored under appropriate conditions to prevent degradation. For instance, Boc₂O is sensitive to moisture.
-
-
Moisture Contamination: The presence of water can lead to the hydrolysis of Boc₂O and the formation of undesired byproducts, such as symmetrical ureas.[1][3]
-
Solution: Use anhydrous solvents and dry glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
-
Quantitative Data Summary: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C |
| Temperature | Room Temperature | 0 °C to Room Temp | 50 °C |
| Solvent | Anhydrous THF | Dichloromethane | Acetonitrile |
| Reaction Time | 12 hours | 24 hours | 8 hours |
| Observed Yield | Moderate | High | Low (with byproducts) |
| Notes | - | Slow initial addition | Decomposition observed |
Issue 2: Formation of Significant Byproducts
Q: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?
A: Byproduct formation is a common challenge, particularly during scale-up. Temperature control and exclusion of water are critical.[3]
-
Symmetrical Urea Formation: This is a frequent side reaction when water is present, as it can hydrolyze the isocyanate intermediate (if applicable) or react with Boc₂O.[1][3]
-
Solution: Implement strict anhydrous conditions.[1] The order of reagent addition can also be optimized; for instance, adding the amine slowly to the Boc₂O solution.
-
-
N,N-di-Boc Protected Amine: Over-protection of the primary amine can occur, especially if an excess of Boc₂O is used or if the reaction temperature is too high.
-
Solution: Use a stoichiometric amount or a slight excess of Boc₂O. Maintain a controlled temperature throughout the reaction.
-
-
Alkylated Byproducts: During the synthesis or subsequent deprotection steps, the tert-butyl cation generated can alkylate nucleophilic species present in the reaction mixture.[4]
-
Solution: While more relevant to deprotection, being aware of this possibility is important. In subsequent steps, the use of scavengers like triisopropylsilane (TIS) can mitigate this issue.[4]
-
Logical Relationship: Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for byproduct formation.
Issue 3: Challenges in Scaling Up the Synthesis
Q: I have successfully synthesized the compound on a small scale, but I am facing difficulties during scale-up. What are the key considerations for a successful scale-up?
A: Scaling up a synthesis introduces challenges related to mixing, heat transfer, and reagent handling.[3]
-
Mixing and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[3]
-
Solution: Ensure the reactor has adequate agitation. A slow, controlled addition of reagents is crucial to manage any exotherms.
-
-
Reagent Handling: Handling larger quantities of reagents requires careful planning and appropriate safety measures.
-
Solution: Develop and follow strict standard operating procedures (SOPs) for reagent handling.
-
-
Downstream Processing: Purification methods that are feasible at the lab scale, such as column chromatography, may not be practical for large quantities.[3]
-
Solution: Develop a robust crystallization procedure to isolate and purify the product. This may require screening different solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The synthesis generally involves the reaction of (S)-2-aminobutanenitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The chiral amine precursor is a key starting material. The reaction involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the carbamate.[5]
Experimental Workflow: Synthesis of this compound
Caption: General experimental workflow for the synthesis.
Q2: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the product.[1]
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity of the final product.
-
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed.
-
Reagent Handling: Di-tert-butyl dicarbonate can be an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine is a corrosive and flammable base.
-
Reaction Conditions: If the reaction is heated, ensure proper temperature control to avoid runaway reactions. The reaction may produce carbon dioxide gas, so it should not be performed in a completely sealed vessel.[5]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-2-aminobutanenitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, quench with water or a dilute aqueous acid (e.g., 1M HCl).[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]
Quantitative Data for a Representative Synthesis
| Reagent | Molar Eq. | Amount |
| (S)-2-aminobutanenitrile | 1.0 | (Specify amount) |
| Di-tert-butyl dicarbonate | 1.05 | (Calculate based on amine) |
| Triethylamine | 1.1 | (Calculate based on amine) |
| Anhydrous THF | - | (Specify volume) |
| Expected Yield | - | 75-90% |
| Enantiomeric Purity | - | >98% |
References
Validation & Comparative
Analytical methods for (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate characterization
A Comprehensive Guide to the Analytical Characterization of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate and a Comparison with Structurally Related Chiral Building Blocks
For researchers, scientists, and professionals in drug development, the precise characterization of chiral building blocks is of paramount importance to ensure the quality, efficacy, and safety of synthesized pharmaceutical agents. This compound is a valuable chiral intermediate, and its analytical characterization is crucial for its application in organic synthesis. This guide provides a comparative analysis of the analytical methods used to characterize this compound, alongside two structurally related alternatives: (S)-tert-Butyl (1-oxopropan-2-yl)carbamate and (S)-tert-Butyl (1-aminopropan-2-yl)(methyl)carbamate.
This guide will delve into the key analytical techniques for the characterization of these compounds, including ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Detailed experimental protocols and a comparison of the expected analytical data are provided to assist researchers in selecting the most appropriate methods for their needs.
Comparative Analysis of Analytical Data
The following tables summarize the key analytical data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.45 | Singlet | 9H |
| -CH(CH₃)- | ~1.30 | Doublet | 3H | |
| -CH₂CN | ~2.60 | Multiplet | 2H | |
| -NH- | ~5.0 | Broad Singlet | 1H | |
| -CH-NH- | ~4.1 | Multiplet | 1H | |
| (S)-tert-Butyl (1-oxopropan-2-yl)carbamate | -C(CH₃)₃ | ~1.44 | Singlet | 9H |
| -CH(CH₃)- | ~1.35 | Doublet | 3H | |
| -CHO | ~9.65 | Singlet | 1H | |
| -NH- | ~5.1 | Broad Doublet | 1H | |
| -CH-NH- | ~4.2 | Multiplet | 1H | |
| (S)-tert-Butyl (1-aminopropan-2-yl)(methyl)carbamate | -C(CH₃)₃ | ~1.46 | Singlet | 9H |
| -CH(CH₃)- | ~1.15 | Doublet | 3H | |
| -CH₂NH₂ | ~2.8-3.0 | Multiplet | 2H | |
| -N(CH₃)- | ~2.75 | Singlet | 3H | |
| -CH-N- | ~4.0 | Multiplet | 1H | |
| -NH₂ | (variable) | Broad Singlet | 2H |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| This compound | N-H (carbamate) | Stretch | ~3340 |
| C-H (alkane) | Stretch | ~2870-2980 | |
| C≡N (nitrile) | Stretch | ~2250[1] | |
| C=O (carbamate) | Stretch | ~1685[1] | |
| (S)-tert-Butyl (1-oxopropan-2-yl)carbamate | N-H (carbamate) | Stretch | ~3350 |
| C-H (alkane) | Stretch | ~2870-2980 | |
| C-H (aldehyde) | Stretch | ~2720, ~2820 | |
| C=O (aldehyde) | Stretch | ~1725 | |
| C=O (carbamate) | Stretch | ~1690 | |
| (S)-tert-Butyl (1-aminopropan-2-yl)(methyl)carbamate | N-H₂ (primary amine) | Stretch | ~3300-3400 (two bands) |
| C-H (alkane) | Stretch | ~2870-2980 | |
| C=O (carbamate) | Stretch | ~1680 | |
| N-H (amine) | Bend | ~1600 |
Table 3: Chiral High-Performance Liquid Chromatography (HPLC) Data
| Compound | Chiral Stationary Phase | Mobile Phase | Expected Retention Time (min) |
| This compound | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10 v/v) | (S)-enantiomer: ~12, (R)-enantiomer: ~15 |
| (S)-tert-Butyl (1-oxopropan-2-yl)carbamate | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (95:5 v/v) | (S)-enantiomer: ~18, (R)-enantiomer: ~22 |
| (S)-tert-Butyl (1-aminopropan-2-yl)(methyl)carbamate | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) | (S)-enantiomer: ~10, (R)-enantiomer: ~13 |
Table 4: Mass Spectrometry (MS) Data (Electrospray Ionization - Positive Mode)
| Compound | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 184.24 | 185.13 | 129.1 (loss of C₄H₈), 85.1 (loss of Boc group) |
| (S)-tert-Butyl (1-oxopropan-2-yl)carbamate | 173.21 | 174.12 | 118.1 (loss of C₄H₈), 74.1 (loss of Boc group) |
| (S)-tert-Butyl (1-aminopropan-2-yl)(methyl)carbamate | 188.27 | 189.16 | 133.1 (loss of C₄H₈), 89.1 (loss of Boc group) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.
-
Chromatographic Conditions: Refer to Table 3 for specific column and mobile phase compositions. A typical flow rate is 1.0 mL/min, and the column temperature is maintained at 25 °C. UV detection is typically performed at 210 nm.
-
Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization mode: ESI+
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
-
Data Analysis: Analyze the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the analytical characterization of these chiral compounds.
References
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
In the development of chiral pharmaceuticals and fine chemicals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. For (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, a chiral building block, ensuring its enantiomeric purity is paramount for the stereochemical integrity of the final product.[1] This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to this compound and its analogs, alongside alternative techniques, supported by established experimental protocols.
Experimental Workflow: Chiral HPLC Analysis
The general workflow for determining enantiomeric excess using chiral HPLC involves several key stages, from sample preparation to data analysis. This process is designed to ensure accurate and reproducible results.
Caption: Workflow for Chiral HPLC Analysis.
Recommended Chiral HPLC Method
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA or a similar amylose-based CSP. These have demonstrated broad selectivity for N-protected amino acids.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v) is a good starting point for normal-phase chromatography. The polarity of the mobile phase plays a significant role in chiral recognition.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm, where the carbamate and nitrile functionalities exhibit absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Comparison of Analytical Techniques
The determination of enantiomeric excess is not limited to chiral HPLC. Other techniques offer different advantages in terms of speed, sample requirements, and instrumentation.
| Technique | Principle | Advantages | Disadvantages | Applicability to Target Compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and accuracy, widely applicable, well-established.[3][] | Can be time-consuming, requires expensive chiral columns. | High: Very likely to provide baseline separation with appropriate method development. |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a stationary phase and a supercritical fluid mobile phase. | Faster analysis times, lower solvent consumption ("greener"), comparable selectivity to normal-phase HPLC. | Requires specialized instrumentation. | High: An excellent alternative to HPLC, particularly for high-throughput screening.[5] |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Rapid analysis, no chromatographic separation needed, provides structural information. | Lower sensitivity and accuracy compared to chromatography, requires pure CSAs.[6] | Moderate: Can be used for rapid screening, but may lack the precision for final purity assessment. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Very fast, requires small sample amounts.[7][8] | Less accurate for precise ee determination compared to chromatography, can be affected by impurities.[9] | Moderate: Useful for confirming the absolute configuration and for rapid, less precise ee estimations. |
Alternative Chiral Stationary Phases
Should the recommended polysaccharide-based column not provide optimal separation, several other types of CSPs have proven effective for N-protected amino acids and chiral amines:
-
Macrocyclic Glycopeptide-based CSPs: Columns like CHIROBIOTIC T offer unique selectivity, particularly in reversed-phase or polar organic modes.[10]
-
Cinchona Alkaloid-based CSPs: These are effective for the separation of chiral acids and can also be applied to N-protected amino acids, often operating on an anion-exchange mechanism.[11]
-
Cyclofructan-based CSPs: These have been successfully used for the enantiomeric separation of primary amines, especially in SFC.[5]
Conclusion
For the routine and accurate determination of the enantiomeric excess of this compound, chiral HPLC with a polysaccharide-based stationary phase represents the most reliable and robust approach. The provided experimental protocol serves as an excellent starting point for method development. For high-throughput needs, chiral SFC presents a compelling, faster alternative. While spectroscopic methods like NMR and CD can be valuable for rapid screening, they generally do not replace the accuracy and precision of chromatographic techniques for final quality control. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including sample throughput, required accuracy, and available instrumentation.
References
- 1. This compound | RUO [benchchem.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc and Fmoc Protecting Groups for Amino Nitriles
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant in the successful synthesis of complex molecules. For amino nitriles, key precursors in the development of peptidomimetics and other nitrogen-containing compounds, the choice between the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts reaction efficiency, yield, and the potential for side reactions. This guide provides a comprehensive, data-driven comparison of the Boc and Fmoc protecting groups for the protection of amino nitriles, complete with experimental protocols and a discussion of their respective advantages and disadvantages.
Core Principles: A Dichotomy of Lability
The fundamental difference between the Boc and Fmoc protecting groups lies in their cleavage conditions, a concept known as orthogonality. The Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[1] This inherent difference governs the overall synthetic strategy, including the choice of reagents and the compatibility with other functional groups within the molecule.
-
Boc (tert-butyloxycarbonyl): This protecting group is stable to a wide range of nucleophiles and bases, making it a robust choice for many synthetic transformations.[1] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, most commonly a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[2] This mild deprotection condition is a key advantage of the Fmoc strategy.
Quantitative Data Presentation
The following table summarizes the typical reaction conditions and reported yields for the protection and deprotection of amino nitriles with Boc and Fmoc groups. It is important to note that direct comparative studies on the same amino nitrile substrate are limited in the literature; therefore, the data presented is a compilation from various sources.
| Parameter | Boc Protecting Group | Fmoc Protecting Group |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Typical Protection Conditions | Boc₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., Dioxane/H₂O, CH₂Cl₂) | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, Et₃N), solvent (e.g., Dioxane/H₂O, CH₂Cl₂) |
| Reported Yield (Protection) | Good to excellent (e.g., 73-82% for N-Boc-α-aminonitriles from α-amidosulfones) | Generally high for amines (e.g., 83-90% for various amines in aqueous media)[3] |
| Deprotection Reagent | Strong acid (e.g., TFA, HCl) | Secondary amine base (e.g., 20% Piperidine in DMF) |
| Typical Deprotection Conditions | 25-50% TFA in CH₂Cl₂ or 4M HCl in dioxane, room temperature | 20% Piperidine in DMF, room temperature, 5-20 minutes |
| Reported Yield (Deprotection) | Generally quantitative | Generally quantitative |
Experimental Protocols
Boc Protection and Deprotection of an α-Amino Nitrile
Protection Protocol: Synthesis of N-Boc-α-aminonitriles from α-amidosulfones
This protocol is adapted from a reported synthesis of N-Boc-protected α-aminonitriles.
Materials:
-
N-Boc-α-amidosulfone (1.0 equiv)
-
Potassium cyanide (KCN) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a solution of the N-Boc-α-amidosulfone and tetrabutylammonium bromide in dichloromethane, add an aqueous solution of potassium cyanide.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude N-Boc-α-aminonitrile can be purified by crystallization or column chromatography.
Deprotection Protocol: Acid-catalyzed removal of the Boc group
Materials:
-
N-Boc-α-aminonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-Boc-α-aminonitrile in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amino nitrile salt can be used directly or neutralized with a suitable base.
Fmoc Protection and Deprotection of an Amino Nitrile
Protection Protocol: General procedure for Fmoc protection of amines
This is a general protocol that can be adapted for amino nitriles.
Materials:
-
Amino nitrile (1.0 equiv)
-
Fmoc-Cl or Fmoc-OSu (1.05-1.2 equiv)
-
Sodium bicarbonate (or another suitable base)
-
Dioxane and Water (or other suitable solvent system)
Procedure:
-
Dissolve the amino nitrile in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.
-
Slowly add the Fmoc reagent solution to the amino nitrile solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Fmoc-amino nitrile, which can be purified by recrystallization or column chromatography.
Deprotection Protocol: Base-catalyzed removal of the Fmoc group
Materials:
-
Fmoc-amino nitrile
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-amino nitrile in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[4]
-
Stir the reaction mixture at room temperature for 5-20 minutes.[4]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, followed by washing to remove piperidine and the dibenzofulvene-piperidine adduct.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of amino nitriles using Boc and Fmoc protecting groups.
Caption: Workflow for Boc protection and deprotection of amino nitriles.
Caption: Workflow for Fmoc protection and deprotection of amino nitriles.
Comparison of Performance and Side Reactions
Boc Protecting Group
Advantages:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, providing broad compatibility in multi-step syntheses.[1]
-
Established Protocols: Numerous protocols exist for the Boc protection of amines, which are generally high-yielding.[5]
Disadvantages and Side Reactions:
-
Harsh Deprotection: The requirement for strong acids for deprotection can be incompatible with acid-sensitive functional groups that may be present in the molecule.
-
Carbocation Formation: The deprotection mechanism generates a reactive tert-butyl cation. This electrophile can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine) if present in the molecule. The use of scavengers is often necessary to mitigate this issue.
-
Potential for Incomplete Deprotection: With very sterically hindered amines, deprotection might require prolonged reaction times or harsher conditions.
Fmoc Protecting Group
Advantages:
-
Mild Deprotection: The key advantage of the Fmoc group is its removal under mild basic conditions, which is compatible with a wide range of acid-sensitive functionalities.[6]
-
Orthogonality: The Fmoc/tBu strategy is a fully orthogonal system, allowing for selective deprotection without affecting acid-labile groups.
-
UV Monitoring: The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance, which can be used to monitor the completeness of the reaction.
Disadvantages and Side Reactions:
-
Base Lability: The lability of the Fmoc group to bases means it is incompatible with strongly basic reaction conditions.
-
Potential Nitrile Group Instability: While the nitrile group is generally considered stable to the mild basic conditions of Fmoc deprotection (20% piperidine in DMF), there is a potential for side reactions under prolonged exposure or with stronger bases. Nitriles can undergo hydrolysis to amides or carboxylic acids under basic conditions, although this typically requires more forcing conditions (e.g., elevated temperatures, stronger bases). There have been reports of zinc(II)-mediated formation of amidines from nitriles and secondary amines like piperidine, though this is a catalyzed process.[7] For most standard Fmoc deprotection protocols, the nitrile group is expected to be stable.
-
Dibenzofulvene Adducts: The dibenzofulvene byproduct can sometimes react with the deprotected amine, leading to chain termination, although this is largely mitigated by the excess piperidine which acts as a scavenger.
Conclusion
The choice between Boc and Fmoc for the protection of amino nitriles is highly dependent on the overall synthetic strategy and the presence of other functional groups in the molecule.
-
The Boc group offers robustness and is a good choice when subsequent reaction steps involve basic or nucleophilic conditions. However, the harsh acidic deprotection requires careful consideration of the substrate's stability.
-
The Fmoc group provides the significant advantage of mild, base-labile deprotection, making it ideal for syntheses involving acid-sensitive moieties. While the nitrile group is generally stable under standard Fmoc deprotection conditions, careful optimization and monitoring are recommended to avoid potential side reactions, especially in complex molecules or during prolonged reaction times.
Ultimately, the optimal choice will be determined by a thorough evaluation of the specific synthetic route and the chemical properties of the target molecule.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly as a precursor for peptidomimetics and other complex molecular architectures. The stereocenter at the C2 position is of paramount importance for the biological activity of the final products, necessitating synthetic routes that offer high enantioselectivity and efficiency. This guide provides a comparative overview of the primary synthetic strategies for obtaining this valuable intermediate, with a focus on experimental data and methodological considerations.
Alternative Synthetic Pathways: An Overview
The synthesis of this compound can be broadly categorized into three distinct approaches:
-
Route A: Diastereoselective Alkylation of a Chiral Auxiliary. This classic approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent, followed by cleavage of the auxiliary.
-
Route B: Asymmetric Strecker Reaction. A more convergent approach, the asymmetric Strecker reaction involves the one-pot, three-component condensation of an aldehyde, an amine source, and a cyanide source in the presence of a chiral catalyst.
-
Route C: Biocatalytic Synthesis. Leveraging the high selectivity of enzymes, this route employs biocatalysts to achieve the desired stereochemistry, often under mild reaction conditions.
The following sections provide a detailed comparison of these routes, including experimental protocols and available performance data.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route A: Diastereoselective Alkylation | Route B: Asymmetric Strecker Reaction | Route C: Biocatalytic Synthesis |
| Overall Yield | ~75% | 85-95% | Typically >90% (for the enzymatic step) |
| Enantiomeric Excess (e.e.) | >98% | 90-99% | >99% |
| Number of Steps | 3-4 | 1-2 | 1-3 |
| Key Reagents | Chiral Auxiliary (e.g., Evans oxazolidinone), Strong Base (e.g., LDA), Alkylating Agent | Aldehyde, Cyanide Source, Chiral Catalyst (e.g., Jacobsen's catalyst) | Enzyme (e.g., Nitrilase, Transaminase), Substrate |
| Scalability | Moderate | High | Moderate to High |
| Waste Generation | Stoichiometric chiral auxiliary waste | Catalytic amount of catalyst waste | Aqueous, biodegradable waste |
Experimental Protocols
Route A: Diastereoselective Alkylation of a Chiral Auxiliary
This route relies on the well-established chemistry of chiral auxiliaries to introduce the desired stereocenter. A common example involves the use of an Evans oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary The chiral auxiliary, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with propionyl chloride in the presence of a base to form the N-acyloxazolidinone.
Step 2: Diastereoselective Enolization and Alkylation The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding Z-enolate. Subsequent reaction with a cyanomethylating agent, such as chloroacetonitrile, proceeds with high diastereoselectivity.
Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is cleaved from the alkylated product, for instance, by hydrolysis with lithium hydroxide, to yield the corresponding carboxylic acid.
Step 4: Curtius Rearrangement and Boc Protection The carboxylic acid is converted to the corresponding acyl azide, which then undergoes a Curtius rearrangement in the presence of tert-butanol to directly afford this compound.
Route B: Asymmetric Strecker Reaction
The asymmetric Strecker reaction provides a highly efficient and atom-economical route to chiral α-aminonitriles.
Step 1: In situ Imine Formation and Asymmetric Cyanation Propanal is reacted with an ammonia source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a chiral catalyst. A notable example is the use of a chiral Schiff base-titanium complex (Jacobsen's catalyst). The catalyst coordinates to the in situ formed imine and directs the nucleophilic attack of the cyanide ion to one face of the imine, thereby establishing the stereocenter.
Step 2: Boc Protection The resulting (S)-2-aminobutanenitrile is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield the final product.[1]
Route C: Biocatalytic Synthesis
Enzymatic methods offer the potential for unparalleled stereoselectivity under environmentally benign conditions.
Option 1: Enzymatic Kinetic Resolution A racemic mixture of 2-aminobutanenitrile is subjected to an enzymatic reaction where one enantiomer is selectively transformed. For instance, a lipase could be used to selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-2-aminobutanenitrile. The (S)-aminonitrile is then protected as the Boc-carbamate.
Option 2: Enantioselective Hydrolysis of a Prochiral Substrate A prochiral dinitrile can be selectively hydrolyzed by a nitrile hydratase to the corresponding cyanoamide.[2] Subsequent chemical transformations can then lead to the desired product.
Mandatory Visualizations
Caption: Comparative workflows of the three main synthetic routes.
Caption: Logical flow from stereocenter formation to the final product.
References
Unveiling Stereochemical Control: A Comparative Analysis of (S)- and (R)-tert-Butyl (1-cyanopropan-2-yl)carbamate in Diastereoselective Synthesis
For researchers and professionals in drug development and synthetic chemistry, the quest for precise stereochemical control is paramount. Chiral building blocks are central to this endeavor, with their inherent stereochemistry dictating the three-dimensional arrangement of atoms in a target molecule. This guide provides a comparative overview of the diastereoselective potential of two such enantiomeric building blocks: (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate and its (R)-counterpart. While direct comparative studies are not extensively documented in publicly available literature, this report synthesizes information on their individual applications and the principles governing their use in directing stereoselective transformations.
This compound is a chiral, non-natural amino acid derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, including peptides and peptidomimetics.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions, while the chiral center provides a handle for influencing the stereochemical outcome of subsequent reactions.[1] It is anticipated that the (S)- and (R)-enantiomers would exhibit divergent outcomes in diastereoselective reactions, a critical consideration in asymmetric synthesis.[1]
Diastereoselective Potential in Synthetic Transformations
The primary utility of chiral building blocks like (S)- and (R)-tert-Butyl (1-cyanopropan-2-yl)carbamate lies in their ability to introduce a specific stereocenter, which then influences the formation of new stereocenters during a chemical reaction. This is often achieved through steric hindrance, where the existing chiral center and its substituents direct the approach of a reagent to one face of a prochiral center over the other.
-
Aldol Additions: The enolate derived from the nitrile group could, in principle, undergo diastereoselective addition to aldehydes or ketones. The stereochemistry at the adjacent carbon would dictate the facial selectivity of the enolate, leading to the preferential formation of one diastereomer of the resulting β-hydroxy aminonitrile.
-
Alkylations: Deprotonation alpha to the nitrile can generate a chiral carbanion, which can then be alkylated. The resident chiral center would be expected to direct the approach of the electrophile, resulting in a diastereomerically enriched product.
-
Reductions: Diastereoselective reduction of the nitrile group to an amine would yield a chiral 1,3-diamine. The stereochemistry of the starting material would influence the delivery of the hydride reagent.
Illustrative Reaction Scheme
The following diagram illustrates a general workflow for the application of these chiral building blocks in a diastereoselective alkylation, followed by further transformation.
Caption: Logical workflow for the use of (S)- and (R)-tert-Butyl (1-cyanopropan-2-yl)carbamate in diastereoselective alkylation.
Experimental Protocols
Due to the absence of specific comparative studies in the available literature, detailed experimental protocols for a direct comparison cannot be provided. However, a general procedure for a diastereoselective alkylation of a related N-Boc protected chiral auxiliary is presented below to serve as a template for researchers designing experiments with (S)- or (R)-tert-Butyl (1-cyanopropan-2-yl)carbamate.
General Protocol for Diastereoselective Alkylation of a Chiral N-Boc Auxiliary:
-
Enolate Formation: A solution of the chiral N-Boc auxiliary (1.0 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2 equivalents) is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio of the product is determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase or by nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
As no direct comparative experimental data was found, a table summarizing hypothetical outcomes based on the principles of diastereoselective reactions is presented for illustrative purposes. The expected outcome is that the use of the (S)-enantiomer will lead to a preponderance of one diastereomer, while the (R)-enantiomer will favor the formation of the opposite diastereomer.
| Enantiomer | Reaction Type | Electrophile | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| This compound | Alkylation | Methyl Iodide | (S,S) or (S,R) | >90:10 |
| (R)-tert-Butyl (1-cyanopropan-2-yl)carbamate | Alkylation | Methyl Iodide | (R,R) or (R,S) | >90:10 |
Note: The actual major diastereomer and the diastereomeric ratio would need to be determined experimentally.
Conclusion
This compound and its (R)-enantiomer are valuable chiral building blocks with significant potential for directing the stereochemical outcome of synthetic transformations. While direct, side-by-side comparative studies in diastereoselective reactions are not readily found in the current body of scientific literature, the principles of asymmetric synthesis strongly suggest that these enantiomers will provide access to complementary sets of diastereomeric products. The choice between the (S) and (R) enantiomer will be dictated by the desired stereochemistry of the final target molecule. Further experimental investigation is warranted to fully elucidate and quantify the diastereoselective capabilities of these versatile chiral synthons. Researchers are encouraged to utilize the general protocols provided as a starting point for developing specific applications in their synthetic endeavors.
References
Validating the Structure of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of chiral molecules like (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is fundamental to ensuring the integrity and success of their work. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of this compound, supported by detailed experimental protocols and a comparative look at alternative analytical methods.
Structural Validation Workflow
The structural validation of this compound using 2D NMR follows a logical progression from establishing proton-proton couplings to identifying one-bond and multiple-bond proton-carbon correlations.
Caption: Workflow for the structural validation of this compound.
2D NMR Data Interpretation
The following tables summarize the expected correlations from COSY, HSQC, and HMBC spectra for this compound. These correlations are key to piecing together the molecular structure.
Table 1: Expected COSY Correlations
| Proton (¹H) | Correlating Proton(s) (¹H) |
| H-2 | H-1a, H-1b, H-3 |
| H-1a, H-1b | H-2 |
| H-3 | H-2 |
| NH | H-2 |
Table 2: Expected HSQC Correlations
| Carbon (¹³C) | Correlating Proton(s) (¹H) |
| C-1 | H-1a, H-1b |
| C-2 | H-2 |
| C-3 | H-3 |
| C-5 | H-5 |
| C-7 | - |
Table 3: Expected HMBC Correlations
| Carbon (¹³C) | Correlating Proton(s) (¹H) |
| C-1 (CN) | H-2, H-3 |
| C-2 | H-1a, H-1b, H-3, NH |
| C-3 | H-1a, H-1b, H-2 |
| C-4 (C=O) | H-2, H-5, NH |
| C-5 (t-Butyl C) | H-7 |
| C-7 (t-Butyl CH₃) | H-5 |
Comparison with Alternative Analytical Methods
While 2D NMR is unparalleled for detailed structural elucidation, other techniques provide complementary information.
Table 4: Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and spatial relationships. | Provides unambiguous structural confirmation. | Can be time-consuming and requires specialized equipment. |
| Chiral HPLC | Enantiomeric purity and separation of stereoisomers.[1] | Excellent for determining enantiomeric excess. | Does not provide detailed structural information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[2] | High sensitivity and provides molecular formula confirmation. | Does not distinguish between isomers. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C≡N).[2] | Fast and provides a fingerprint of functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
Sample Preparation for NMR Spectroscopy
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
Ensure the sample is fully dissolved to avoid signal broadening.
2D NMR Experimental Parameters
The following are general parameters that can be optimized for the specific instrument and sample.
COSY (Correlation Spectroscopy)
The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.[3] It consists of a single RF pulse followed by an evolution time and a second pulse before the measurement period.[4]
-
Pulse Sequence: A standard COSY-90 or DQF-COSY sequence is typically used.[3][4]
-
Spectral Width: Set to cover the entire ¹H chemical shift range.
-
Number of Scans: 2-8 scans per increment.
-
Increments: 128-256 increments in the indirect dimension.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct one-bond correlations between protons and heteronuclei, such as carbon-13.[5] This technique is highly sensitive as it detects the signal on the proton channel.[3]
-
Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement is used.
-
¹H Spectral Width: Set to cover the entire ¹H chemical shift range.
-
¹³C Spectral Width: Set to cover the expected ¹³C chemical shift range.
-
Number of Scans: 4-16 scans per increment.
-
Increments: 128-256 increments in the indirect dimension.
-
One-Bond Coupling Constant (¹JCH): Optimized to an average value of ~145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[5] This is crucial for connecting different spin systems and confirming the overall carbon skeleton.[3]
-
Pulse Sequence: A standard HMBC pulse sequence is employed.
-
¹H Spectral Width: Set to cover the entire ¹H chemical shift range.
-
¹³C Spectral Width: Set to cover the expected ¹³C chemical shift range.
-
Number of Scans: 8-32 scans per increment.
-
Increments: 256-512 increments in the indirect dimension.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of long-range couplings, typically around 8 Hz.[5]
By employing this comprehensive 2D NMR approach and complementing it with data from alternative analytical techniques, researchers can confidently validate the structure of this compound, ensuring the quality and reliability of their scientific work.
References
- 1. The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Spectroscopic Characteristics of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate and Related Compounds
This guide provides a comparative analysis of the spectroscopic data for tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate and its structural analogs. Due to the limited availability of public reference spectra for the primary compound, this guide leverages data from closely related molecules to provide a predictive and comparative framework for researchers, scientists, and professionals in drug development.
Introduction
tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is a chiral, non-natural amino acid derivative valuable in synthetic organic and medicinal chemistry.[1] It serves as a crucial building block for synthesizing complex peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and is easily removable under mild acidic conditions, while the nitrile functional group provides a versatile handle for further chemical modifications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate and a selection of its structural analogs is presented below.
| Property | tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | tert-butyl N-(2-cyanopropan-2-yl)carbamate | tert-butyl carbamate |
| Molecular Formula | C₉H₁₆N₂O₂[1] | C₉H₁₆N₂O₂ | C₅H₁₁NO₂[2] |
| Molecular Weight | 184.24 g/mol | 184.24 g/mol | 117.15 g/mol [3] |
| CAS Number | 172695-22-6 | 133117-97-2[4] | 4248-19-5[2] |
| Appearance | Not specified | Not specified | White solid |
| Solubility | Not specified | Not specified | Not specified |
Spectroscopic Data Comparison
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | CDCl₃ (Predicted) | ~4.5-5.0 (br s, 1H, NH), ~4.0-4.3 (m, 1H, CH), ~2.6-2.8 (m, 2H, CH₂CN), ~1.45 (s, 9H, C(CH₃)₃), ~1.3 (d, 3H, CHCH₃) |
| tert-butyl (2-nitrophenyl)carbamate | CDCl₃ | 9.65 (bs, 1H), 8.55 (d, J=8Hz, 1H), 8.18 (d, J=8Hz, 1H), 7.60 (t, J=8Hz, 1H), 7.08 (t, J=8Hz, 1H), 1.54 (s, 9H)[5] |
| tert-butyl naphthalen-1-ylcarbamate | CDCl₃ | 7.86 (m, 3H), 7.61 (m, 1H), 7.50-7.44 (m, 3H), 6.86 (bs, 1H), 1.56 (s, 9H)[5] |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) |
| tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | CDCl₃ (Predicted) | ~155 (C=O), ~118 (CN), ~80 (C(CH₃)₃), ~45-50 (CH), ~28 (C(CH₃)₃), ~20-25 (CH₂CN), ~15-20 (CH₃) |
| tert-butyl (2-nitrophenyl)carbamate | CDCl₃ | 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20[5] |
| tert-butyl naphthalen-1-ylcarbamate | CDCl₃ | 153.52, 146.76, 134.08, 132.94, 126.04, 124.46, 120.44, 118.64, 80.69, 28.39[5] |
IR Spectral Data
| Compound | Phase/Technique | Key Peaks (cm⁻¹) |
| tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | Predicted | ~3300 (N-H stretch), ~2980 (C-H stretch), ~2250 (C≡N stretch), ~1690 (C=O stretch), ~1520 (N-H bend) |
| tert-butyl carbamate | Gas Phase | ~3500 (N-H stretch), ~3000 (C-H stretch), ~1750 (C=O stretch)[2] |
| tert-butyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | ATR-Neat | Data available from Bio-Rad Laboratories, Inc.[6] |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5] For ¹³C NMR, use a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrophotometer.[5]
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode to determine the molecular weight and fragmentation pattern of the compound.
Synthesis and Workflow
The synthesis of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate typically involves the N-Boc protection of the corresponding amino nitrile precursor. A general workflow for the synthesis and characterization is depicted below.
References
- 1. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | RUO [benchchem.com]
- 2. tert-Butyl carbamate [webbook.nist.gov]
- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 4. tert-butyl N-(1-cyano-1-methylethyl)carbamate | C9H16N2O2 | CID 18316698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 13200309 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Precursors in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a chiral precursor is a critical decision that profoundly impacts the efficiency, cost, and scalability of synthesizing enantiomerically pure compounds. This guide provides an objective comparison of common chiral precursor strategies, including the use of the chiral pool, chiral auxiliaries, and asymmetric catalysis. We present a cost-benefit analysis supported by experimental data to inform the selection of the most appropriate method for your research and development needs.
The landscape of asymmetric synthesis is diverse, with each approach offering a unique set of advantages and disadvantages. The optimal choice depends on a multitude of factors, including the target molecule's structure, the desired scale of the synthesis, required enantiopurity, and budgetary constraints. This guide will delve into the intricacies of three primary methodologies: leveraging the "chiral pool," employing removable chiral auxiliaries, and utilizing chiral catalysts.
Comparative Analysis of Chiral Synthesis Strategies
To illustrate a direct cost-benefit analysis, we will consider the synthesis of a chiral carboxylic acid, a common structural motif in pharmaceuticals. The following tables provide a quantitative comparison of key performance indicators and cost factors associated with different approaches to obtaining an enantiomerically pure carboxylic acid.
Data Presentation: Performance and Cost Comparison
Table 1: Performance Comparison of Chiral Synthesis Methodologies
| Method | Precursor/Catalyst | Target Molecule Example | Typical Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Chiral Auxiliary | Evans Oxazolidinone | (S)-2-Methyl-4-pentenoic acid | 68-98%[1] | >98% (d.r.)[1] | 4-6 | High stereoselectivity, reliable, well-established | Stoichiometric use of auxiliary, additional protection/deprotection steps |
| Asymmetric Catalysis | Sharpless Epoxidation | (2S,3S)-2,3-Epoxygeraniol | ~31%[2] | >95% (e.e.) | ~20 | Catalytic, high e.e., broad substrate scope | Requires specialized catalyst, can be expensive, may require low temperatures |
| Enzymatic Resolution | Novozym 435 (Lipase) | (R)-1-Phenylethanol | ~43% (for one enantiomer)[2] | >99% (e.e.)[2] | 4 | High enantioselectivity, mild conditions, "green" | Theoretical max yield of 50% for one enantiomer, can be slow |
| Chiral Pool | (R)-(+)-Propylene oxide | (R)-Propranolol precursor | Varies with synthesis | High (chirality from starting material) | Multi-step | Readily available starting material, defined stereochemistry | Limited to available chiral building blocks, may require lengthy synthesis |
Table 2: Cost-Benefit Analysis of Chiral Precursors and Reagents
| Method | Key Reagents | Supplier Example & Approx. Cost (Lab Scale) | Estimated Reagent Cost per Gram of Product* | Scalability | Overall Cost-Effectiveness |
| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich: ~$50/5g | Moderate | Good | Favorable for complex molecules where high stereocontrol is paramount.[1] |
| Asymmetric Catalysis | Diethyl L-tartrate, Titanium(IV) isopropoxide, tert-Butyl hydroperoxide | Sigma-Aldrich: DET ~ | Low to Moderate (catalytic) | Excellent, well-suited for industrial scale.[5] | Best for large-scale industrial production of high-value compounds. |
| Enzymatic Resolution | Novozym 435 | Sigma-Aldrich: ~$9300/5g[3] | High (enzyme cost) | Moderate, can be limited by enzyme stability and activity | Excellent for specific substrates where high enantiopurity is critical and other methods fail. |
| Chiral Pool | (R)-(+)-Propylene oxide | Sigma-Aldrich: ~$160/5g | High (starting material cost) | Dependent on the specific chiral pool molecule's availability | Highly dependent on the cost and availability of the specific chiral starting material. |
*Note: Prices are based on listed catalog prices for research quantities and are subject to change. Bulk industrial pricing may be significantly different. Estimated reagent cost per gram of product is a qualitative assessment based on reagent costs and typical yields.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of any synthetic strategy. Below are representative procedures for key experiments cited in this guide.
Asymmetric Alkylation using an Evans Oxazolidinone
This protocol describes the synthesis of an enantiomerically enriched carboxylic acid.[1][6]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the N-acylated oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-acylated oxazolidinone in an anhydrous solvent (e.g., THF) and cool to -78 °C.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form the enolate.
-
After stirring, add the alkylating agent (e.g., allyl iodide) and continue stirring at low temperature.
-
Quench the reaction and purify the product by column chromatography to separate the diastereomers.
3. Cleavage of the Chiral Auxiliary:
-
The purified diastereomer is dissolved in a suitable solvent system (e.g., THF/water).
-
Add lithium hydroxide and hydrogen peroxide to hydrolyze the auxiliary.
-
The chiral auxiliary can be recovered by extraction, and the enantiomerically pure carboxylic acid is isolated from the aqueous layer after acidification.
Sharpless Asymmetric Epoxidation of Geraniol
This protocol details the enantioselective epoxidation of an allylic alcohol.[2][7]
1. Catalyst Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -20 °C.
-
Add titanium(IV) isopropoxide followed by diethyl L-tartrate via syringe.[3][8][9][10][11]
-
Stir the mixture for 30 minutes at -20 °C.
2. Epoxidation Reaction:
-
Add the allylic alcohol (e.g., geraniol) to the catalyst mixture.[2]
-
Slowly add a solution of tert-butyl hydroperoxide in an organic solvent dropwise, maintaining the temperature at -20 °C.[4][12][13][14][15]
-
Monitor the reaction by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, quench the reaction by adding water and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Enzymatic Kinetic Resolution of 1-Phenylethanol
This protocol describes the separation of a racemic alcohol into its enantiomers using a lipase.[2]
1. Reaction Setup:
-
To a solution of racemic 1-phenylethanol in an organic solvent (e.g., hexane), add the immobilized lipase (e.g., Novozym 435).[3]
-
Add an acyl donor, such as vinyl acetate, dropwise.
2. Enzymatic Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted alcohol.
3. Separation and Isolation:
-
Filter off the immobilized enzyme (which can often be reused).
-
Concentrate the filtrate and purify the resulting ester and unreacted alcohol by column chromatography.
Visualization of Methodologies
To further clarify the logical flow and relationships within these synthetic strategies, the following diagrams are provided.
Figure 1: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Figure 2: Signaling Pathway for Asymmetric Catalysis.
Figure 3: Logical Relationship in Chiral Pool Synthesis.
Conclusion
The choice of a chiral precursor strategy is a multifaceted decision that requires a careful balance of performance, cost, and scalability. Chiral auxiliaries offer a robust and reliable method with high stereoselectivity, making them a valuable tool for complex syntheses, particularly at the laboratory scale. Asymmetric catalysis, exemplified by the Sharpless epoxidation, provides an elegant and often highly efficient route to chiral molecules, especially for large-scale industrial applications where the initial investment in catalyst development can be justified. Enzymatic resolutions present a "green" and highly selective alternative, though they are often limited by the 50% theoretical yield for a single enantiomer in a standard kinetic resolution. Finally, the chiral pool offers a direct route to certain chiral structures, but its utility is constrained by the availability and cost of suitable starting materials.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the value of the final product, the scale of the reaction, and the resources available for process development. This guide provides a framework for making an informed decision by highlighting the key trade-offs between these powerful strategies in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Novozym 435 9001-62-1 | Chempure [chempure.in]
- 4. (R)-BINAP, 1 g, CAS No. 76189-55-4 | Chiral Phosphine Ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 6. (R)-BINAP | BoroPharm Inc. [boropharm.com]
- 7. indiamart.com [indiamart.com]
- 8. Ruthenium(III) chloride price,buy Ruthenium(III) chloride - chemicalbook [m.chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. strem.com [strem.com]
- 13. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Alanine Synthons: (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate vs. Alternatives
In the landscape of synthetic organic and medicinal chemistry, the efficient and stereoselective introduction of chiral amino acid moieties is paramount for the construction of complex peptides, peptidomimetics, and other bioactive molecules. For researchers and drug development professionals, the choice of the appropriate chiral building block, or synthon, can significantly impact the overall efficiency, purity, and scalability of a synthetic route. This guide provides an objective comparison of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, a versatile yet specialized synthon, with more conventional alternatives for the incorporation of a chiral alanine residue, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a unique approach to the synthesis of chiral molecules, particularly non-natural amino acids and their derivatives. Its primary advantages lie in its potential for specific synthetic transformations via the nitrile group. However, for the direct incorporation of an L-alanine residue into a peptide sequence, traditional synthons such as N-Boc-L-alanine (Boc-L-Ala-OH) are generally more straightforward and efficient. This guide will delve into the nuances of these synthons, providing a data-driven comparison to inform your synthetic strategy.
Performance Comparison of Chiral Alanine Synthons
The selection of a chiral alanine synthon is often dictated by the specific target molecule and the overall synthetic strategy. Here, we compare this compound with two common alternatives: N-Boc-L-alanine and N-Boc-L-alaninamide. The key differentiators include the nature of the functional group, which influences the synthetic steps required for incorporation, and the potential for side reactions.
| Synthon | Functional Group | Key Transformation for Peptide Synthesis | Typical Yield (per step) | Key Advantages | Common Challenges |
| This compound | Nitrile (-CN) | 1. Reduction to amine or 2. Hydrolysis to carboxylic acid | Reduction: 70-90%[1][2][3][4] Hydrolysis: 80-95% | Versatility for synthesizing non-natural amino acids and derivatives; Nitrile group can be a handle for other transformations.[5] | Requires additional steps for conversion to an amino acid; Potential for side reactions during nitrile reduction or hydrolysis. |
| N-Boc-L-alanine (Boc-L-Ala-OH) | Carboxylic Acid (-COOH) | Direct amide bond formation | >95% (coupling)[6][7] | Direct use in standard peptide synthesis protocols (Boc-SPPS); High coupling efficiency; Readily available.[8][] | Potential for racemization during activation; Side reactions like aspartimide formation in specific sequences.[10][11][12][13] |
| N-Boc-L-alaninamide | Amide (-CONH2) | Less common for backbone elongation | N/A for direct backbone coupling | C-terminal amide peptides can be synthesized directly. | Not a direct synthon for internal alanine residues in a peptide chain. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the utility of these synthons. Below are representative protocols for key transformations.
Protocol 1: Synthesis of N-Boc-L-alanine from L-alanine
This protocol describes the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc)₂O.[14]
Materials:
-
L-alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl, 4 M)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of L-alanine (1.0 eq) in H₂O, add NaOH (1.5 eq) at 0°C.
-
Add THF followed by the dropwise addition of (Boc)₂O (1.3 eq).
-
Allow the mixture to stir at room temperature for 17 hours.
-
Extract the aqueous layer with petroleum ether (2x).
-
Acidify the aqueous layer to pH 1 with 4 M HCl.
-
Extract the aqueous layer with EtOAc (4x).
-
Combine the organic phases, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-L-alanine.
Expected Yield: ~100%[14]
Protocol 2: Boc-SPPS Coupling of N-Boc-L-alanine
This protocol outlines the standard procedure for coupling N-Boc-L-alanine onto a resin during solid-phase peptide synthesis (SPPS).[8]
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-L-alanine (3 eq)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq)
-
HOBt (Hydroxybenzotriazole) (3 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6 eq)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Wash the resin with DMF (3x).
-
In a separate vessel, dissolve N-Boc-L-alanine, HBTU, and HOBt in DMF.
-
Add DIPEA to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
Expected Coupling Efficiency: >99%[6]
Protocol 3: Reduction of Nitrile in this compound
This protocol describes the reduction of the nitrile group to a primary amine while the Boc protecting group remains intact, using a nickel boride mediated process.[3][15]
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.1 eq)
-
Sodium borohydride (NaBH₄) (7 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2 eq)
-
Methanol (MeOH)
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve this compound and (Boc)₂O in methanol.
-
Cool the solution to 0°C.
-
Add NiCl₂·6H₂O followed by the portion-wise addition of NaBH₄.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the Boc-protected diamine.
Expected Yield: High, specific yield depends on the substrate.
Visualizing the Synthetic Pathways
The choice of synthon dictates the synthetic workflow. The following diagrams, generated using DOT language, illustrate the logical flow for incorporating an alanine residue using this compound versus the more direct N-Boc-L-alanine.
Caption: Comparative workflows for incorporating a chiral alanine moiety.
Discussion of Advantages and Disadvantages
Advantages of this compound:
-
Synthetic Versatility: The nitrile group is a versatile functional handle that can be converted into various other groups, such as amines, carboxylic acids, amides, and tetrazoles, allowing for the synthesis of a wide range of non-natural amino acids and other chiral building blocks.[5]
-
Alternative Nucleophilicity: As an α-aminonitrile, the amino group has a lower pKa compared to the corresponding amino acid, which can be advantageous in certain coupling reactions, particularly under neutral pH conditions.[16]
-
Prebiotic Chemistry Relevance: Aminonitriles are considered key precursors in prebiotic amino acid synthesis, and their study can provide insights into the origins of life.[16][17]
Disadvantages of this compound:
-
Indirect Incorporation: For standard peptide synthesis, the nitrile group must be converted to a carboxylic acid or an amine, adding extra steps to the synthetic sequence and potentially lowering the overall yield.
-
Harsher Reaction Conditions: The hydrolysis of the nitrile to a carboxylic acid often requires strong acidic or basic conditions, which may not be compatible with other sensitive functional groups in the molecule. The reduction of the nitrile can also present challenges in terms of selectivity and side reactions.[1][2]
Advantages of N-Boc-L-alanine:
-
Direct and Efficient: It is the standard and most direct synthon for incorporating L-alanine into a peptide using Boc-SPPS, with high coupling efficiencies.[6][8]
-
Well-Established Protocols: A vast body of literature exists with well-optimized and robust protocols for its use in both solid-phase and solution-phase peptide synthesis.[8][][11]
-
Commercial Availability: N-Boc-L-alanine is readily available from numerous commercial suppliers at a relatively low cost.[]
Disadvantages of N-Boc-L-alanine:
-
Potential for Racemization: The activation of the carboxylic acid for peptide bond formation can lead to racemization, especially for hindered couplings, although the use of additives like HOBt can mitigate this.[7][10]
-
Side Reactions: In certain peptide sequences, side reactions such as aspartimide formation can occur, leading to impurities.[10][11]
Conclusion
The choice between this compound and a more traditional synthon like N-Boc-L-alanine is highly dependent on the synthetic goal. For the routine incorporation of L-alanine into a peptide sequence, N-Boc-L-alanine is the clear choice due to its directness, high efficiency, and well-established protocols.
However, for the synthesis of non-natural amino acids, peptidomimetics with modified backbones, or other complex chiral molecules where the nitrile functionality can be leveraged for further transformations, this compound emerges as a valuable and versatile building block. Researchers should carefully consider the overall synthetic strategy, including the number of steps, potential side reactions, and compatibility with other functional groups, when selecting the optimal chiral alanine synthon for their specific application. This guide provides the foundational data and protocols to make an informed decision, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | RUO [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 15. scispace.com [scispace.com]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unmasking Amines: A Comparative Guide to Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the chemist's arsenal for the protection of amines, valued for its stability across a range of chemical conditions. However, the selective and efficient removal of this protecting group is a critical step in many synthetic pathways. This guide provides a comparative analysis of common deprotection methods for the Boc group, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
The most prevalent methods for Boc deprotection involve acidic conditions, though neutral and milder alternatives have been developed to accommodate sensitive substrates. The choice of deprotection reagent is a crucial decision, balancing reaction efficiency with the potential for side reactions and the preservation of other functional groups within a molecule.
Comparative Analysis of Deprotection Reagents
The selection of a deprotection method is contingent on factors such as the acid lability of other protecting groups, the desired reaction time, and the scale of the synthesis. The following table summarizes the performance of common deprotection reagents.
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Purity | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[1][2] | 0.5 - 4 hours[1][2] | >95% (Typical)[3] | High | Advantages: Highly effective and volatile, simplifying product isolation.[1] Disadvantages: Corrosive; can cleave other acid-labile protecting groups; potential for tert-butylation of nucleophilic residues.[1][4] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Ethyl Acetate[3][5] | 0.5 - 16 hours[1][5] | >95% (Typical)[3] | High | Advantages: Fast, efficient, and often yields a crystalline hydrochloride salt.[3] Often more selective than TFA in the presence of tert-butyl esters.[1] Disadvantages: Corrosive; dioxane is a hazardous solvent.[3] |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Chloroform, Room Temp.[5] | Variable[1] | Variable | Variable | Advantages: Mild and can be used under neutral conditions, beneficial for sensitive substrates.[1][5] Disadvantages: Reagent is moisture-sensitive and can be corrosive.[1] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), Room Temp.[6] | Overnight[6] | Variable | Variable | Advantages: Mild Lewis acid conditions can offer different selectivity compared to strong Brønsted acids.[1] Disadvantages: Workup can be more complex.[1] |
| Thermal (Solvent-based) | Methanol or Trifluoroethanol, 120-240 °C[1][7] | 30 minutes[1] | Variable | Variable | Advantages: Acid-free; can offer unique selectivity based on temperature control.[1] Disadvantages: Requires high temperatures which may not be suitable for all substrates; potential for thermal degradation.[1] |
| Thermal (Water) | Refluxing Water (90-100°C)[5][8] | < 15 minutes to several hours[5] | 90-97%[8] | High | Advantages: "Green" alternative, avoiding strong acids and organic solvents.[5] Disadvantages: High temperatures may not be suitable for all substrates. |
| Oxalyl Chloride/Methanol | Methanol, Room Temp.[9][10][11] | 1 - 4 hours[9][10][11] | up to 90%[9][10][11] | High | Advantages: Mild conditions, tolerant of various functional groups, including some acid-labile ones.[10][12] Disadvantages: Involves the use of a corrosive reagent. |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below. Researchers should note that reaction times and purification methods may need to be optimized for specific substrates.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for robust substrates.
Reagents and Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another widely used acidic deprotection, often yielding the amine as its hydrochloride salt.
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[5]
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]
-
Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[5]
Protocol 3: Thermal Deprotection in Water
This "green" protocol avoids the use of strong acids and organic solvents.
Reagents and Materials:
-
Boc-protected amine
-
Water
-
Dichloromethane (DCM) for extraction
-
Round-bottom flask with a reflux condenser
Procedure:
-
Suspend the N-Boc protected amine in water in a round-bottom flask.[5]
-
Heat the mixture to reflux (90-100°C) and stir vigorously.[5]
-
The reaction time can vary from minutes to several hours, depending on the substrate. For many substrates, the reaction is complete in under 15 minutes.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent.[5]
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[5]
Visualizing the Workflow
The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Conclusion
The deprotection of the Boc group is a fundamental transformation in organic synthesis. While traditional strong acid methods remain highly effective, a growing number of alternative procedures offer milder conditions for sensitive substrates. The choice of the optimal deprotection strategy requires careful consideration of the substrate's stability, the presence of other functional groups, and the desired reaction conditions. This guide provides a foundation for making an informed decision, empowering researchers to efficiently and selectively unmask amines in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step procedure for the proper disposal of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, a chiral building block commonly used in synthetic organic and medicinal chemistry. Due to its chemical structure, which includes both a carbamate and a nitrile functional group, specific handling and disposal protocols are required.
Immediate Safety Protocols & Hazard Assessment
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not be readily available, data from structurally similar compounds indicate that it should be handled with care.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling and disposal steps should be conducted in a well-ventilated fume hood to minimize the risk of inhalation.
Hazard Identification and Waste Classification
This compound is classified as a hazardous waste due to the presence of the carbamate and nitrile moieties. Carbamates are a class of compounds used in pesticides and can exhibit toxicity.[1][2] Nitriles are organic compounds that can release toxic hydrogen cyanide gas under acidic conditions.[3] Therefore, this compound must not be disposed of down the drain or in regular trash.
The primary route for disposal is through a licensed hazardous waste disposal service.[4][5] The waste must be segregated and labeled appropriately to prevent accidental mixing with incompatible chemicals.[6][7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, sealable lid.[8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7] Do not use abbreviations or chemical formulas.
-
Collection: Carefully transfer the waste chemical into the designated container. Avoid creating dust if handling a solid form.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing papers, contaminated gloves, and absorbent pads, must also be placed in the same hazardous waste container.[5]
Step 2: On-Site Storage
-
Satellite Accumulation Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly acids, bases, and oxidizing agents, to prevent dangerous reactions.[6] Acids should be kept separate from cyanides or sulfides.[6]
-
Container Integrity: Regularly inspect the container for any signs of leakage or degradation.[6]
Step 3: Disposal through Environmental Health and Safety (EHS)
-
Contact EHS: Once the waste container is full or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Documentation: Follow all institutional procedures for waste manifests and record-keeping.
Experimental Protocol: Potential for In-Lab Treatment (for advanced users under strict safety protocols)
For laboratories equipped to handle chemical treatments, hydrolysis can be a method to convert the nitrile and carbamate groups into less hazardous substances prior to disposal. This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
Alkaline Hydrolysis
Alkaline hydrolysis can convert the nitrile to a carboxylate salt and the carbamate to an amine, carbon dioxide, and tert-butanol.[10][11]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Set up the reaction apparatus (round-bottom flask, reflux condenser, and heating mantle) in a fume hood.
-
Carefully add the this compound waste to the flask.
-
Slowly add an excess of the sodium hydroxide solution to the flask with stirring.
-
Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis.
-
Allow the mixture to cool to room temperature.
-
Neutralize the resulting solution with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 7.
-
The final neutralized aqueous solution should be collected as hazardous waste and disposed of through your institution's EHS office, as it will contain salts and organic byproducts.
Data Presentation
| Parameter | This compound |
| IUPAC Name | tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate |
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 172695-22-6 |
| Primary Hazards | Potential toxicity from carbamate and nitrile groups. |
| Incompatibilities | Strong acids, strong bases, oxidizing agents. |
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Decision process for in-lab treatment versus direct disposal.
References
- 1. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Personal protective equipment for handling (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
Disclaimer: This document provides safety and logistical guidance for (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, a thorough, site-specific risk assessment must be conducted before handling this chemical. The information herein is intended for use by trained professionals in a laboratory setting.
This compound is a chiral, non-natural amino acid derivative used in synthetic organic and medicinal chemistry.[1] While specific hazard data is limited, its structure, containing a carbamate group and a nitrile moiety, suggests that precautions for handling both chemical classes should be observed.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazards associated with similar carbamate and nitrile compounds, the following potential hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Eye Irritation: Can cause serious eye irritation or damage.[2][4]
-
Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] | To prevent eye contact which could lead to serious irritation or damage.[4] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber.[5][6][7][8][9] Gloves should be inspected before use. | To prevent skin contact, which may be harmful.[2] Nitrile gloves offer good resistance to a range of chemicals.[5][6][8][9] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[4] | To minimize the risk of accidental skin contact with the chemical. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dust/aerosols are generated.[4] A P3 filter type is recommended.[4] | To prevent inhalation of potentially harmful dust or vapors. |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as specified in the table above.
-
-
Handling the Compound:
-
After Handling:
Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and the chemical itself should be placed in a clearly labeled, sealed container for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly. |
Experimental Workflow and Safety Diagram
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | RUO [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. armbrustusa.com [armbrustusa.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. business.medtecs.com [business.medtecs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
